Fluoroiodoacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-iodoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HFIN/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKTEWMOUTMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660180 | |
| Record name | Fluoro(iodo)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-30-2 | |
| Record name | Fluoro(iodo)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluoroiodoacetonitrile: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of Fluoroiodoacetonitrile, a halogenated nitrile of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its physicochemical properties, synthesis, handling, and applications. The information herein is synthesized from established safety data and peer-reviewed literature to ensure technical accuracy and practical utility.
Introduction: The Significance of Halogenated Nitriles
Halogenated organic compounds, particularly those incorporating fluorine, play a pivotal role in modern medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its unique combination of three different halogens and a nitrile group, presents a versatile building block for the synthesis of novel organic scaffolds. Its reactivity is dominated by the interplay of the electron-withdrawing nitrile and fluorine groups and the leaving group ability of the iodine atom, making it a valuable reagent for introducing the fluoromethyl group or for constructing more complex heterocyclic systems.
This guide will delve into the core physicochemical characteristics of this compound, providing the foundational knowledge necessary for its effective and safe use in a research setting.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.[2] These properties dictate its behavior in various chemical and biological systems.[3] The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 503-20-8 | [4] |
| Molecular Formula | C₂H₂FN | [4] |
| Molecular Weight | 59.04 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Melting Point | -13 °C | [5] |
| Boiling Point | 82 °C | [5] |
| Density (Specific Gravity) | 1.08 (20/20) | [5] |
| Flash Point | -14 °C | [5] |
| Solubility | Slightly soluble in water. Soluble in hydrocarbons and alcohols. | [5][6] |
| Refractive Index | 1.33 | [5] |
Synthesis of this compound
This compound can be synthesized through various methods, with a common approach involving a substitution reaction. One documented method involves the reaction of an acetonitrile derivative with an inorganic fluoride salt in a polar solvent.[7] For instance, chloroacetonitrile can be reacted with a suitable metal fluoride, such as silver fluoride (AgF), to yield fluoroacetonitrile.[8] The reaction can be carried out in either the liquid or vapor phase.[8]
A general representation of this synthesis is as follows:
X-CH₂-CN + YF → F-CH₂-CN + YX
Where X can be a leaving group like chlorine, bromine, or iodine, and YF represents an inorganic fluoride salt.[7] The product is then typically purified by distillation.[7]
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[9] It also causes serious eye irritation.[9]
Key Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Ventilation equipment should be explosion-resistant.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take measures to prevent static discharge.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]
-
Handling: Avoid breathing vapors or mist.[9] Do not eat, drink, or smoke when using this product.[9] Wash skin thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place, recommended at <15°C.[5]
In case of exposure, immediate medical attention is required. First aid measures include moving the person to fresh air, rinsing the skin or eyes with plenty of water, and seeking immediate medical advice.[9]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A doublet is expected for the two protons, split by the adjacent fluorine atom.
-
¹³C NMR: Two distinct signals are expected for the two carbon atoms. The carbon bonded to fluorine will show a large coupling constant (¹Jcf).
-
¹⁹F NMR: A triplet is expected due to coupling with the two adjacent protons.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (C≡N) is expected around 2250 cm⁻¹. The C-F and C-I stretching vibrations will appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of halogen atoms or the cyanide group.
Researchers can utilize resources like the NIST WebBook for general information on the spectra of related compounds.[10]
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Synthesis of α-Fluoroketones
A significant application of fluoroacetonitrile is in the synthesis of α-fluoroketones.[1] These motifs are important in medicinal chemistry as the fluorine atom can enhance metabolic stability and binding affinity.[1] The reaction typically involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of the nitrile group in fluoroacetonitrile, followed by hydrolysis of the resulting imine intermediate.[1]
Experimental Workflow: Synthesis of an α-Fluoroketone
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An In-Depth Technical Guide to Fluoroiodoacetonitrile: Elucidating its Core Properties and Applications
A Note to Our Scientific Audience:
Extensive research for a compound specifically named "Fluoroiodoacetonitrile" has yielded no discernible results in established chemical databases, including CAS registry services and major scientific literature repositories. The search consistently redirects to the well-documented compound Fluoroacetonitrile . This suggests that "this compound" may be a novel or exceptionally rare compound with limited to no publicly available data, or potentially a misnomer.
Therefore, this guide will proceed by providing a comprehensive overview of the closely related and highly relevant compound, Fluoroacetonitrile (FCH₂CN) . The information presented is grounded in authoritative sources and is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be working with or interested in small, fluorinated nitrile building blocks. We believe the detailed exploration of Fluoroacetonitrile will provide critical insights that may be transferable or serve as a foundational reference for any future investigations into dihalogenated acetonitriles.
Fluoroacetonitrile: Core Chemical Identity
Fluoroacetonitrile is a halogenated organic compound that has garnered significant interest in various fields of chemical synthesis, from agrochemicals to pharmaceuticals. Its unique combination of a fluorine atom and a nitrile group on a two-carbon backbone imparts specific reactivity and properties that make it a valuable synthon.
CAS Number and Molecular Structure
-
Synonyms: 2-Fluoroacetonitrile, Fluoromethyl cyanide, Monofluoroacetonitrile[2]
Molecular Structure:
Caption: General workflow for the synthesis of Fluoroacetonitrile via halogen exchange.
Experimental Protocol (Illustrative):
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suitable metal fluoride (e.g., potassium fluoride) and a polar aprotic solvent (e.g., acetonitrile).
-
Reagent Addition: Chloroacetonitrile is added dropwise to the stirred suspension at an elevated temperature.
-
Reaction: The reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove the metal halide byproduct. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the product is purified by fractional distillation to yield pure Fluoroacetonitrile.
Applications in Drug Discovery and Organic Synthesis
The incorporation of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability, binding affinity, and lipophilicity. Fluoroacetonitrile serves as a key building block for introducing the fluoromethyl group into more complex molecules.
Synthesis of Fluorinated Bioisosteres
Fluoroacetonitrile is a precursor for the synthesis of various fluorinated functional groups that can act as bioisosteres for common functionalities in drug molecules. For instance, the fluoromethyl group can replace a methyl or hydroxyl group to modulate the pharmacokinetic profile of a drug candidate.
Precursor to α-Fluorinated Ketones
The reaction of Fluoroacetonitrile with Grignard reagents or other organometallic nucleophiles provides a direct route to α-fluorinated ketones, which are important intermediates in the synthesis of various pharmaceuticals.
Reaction Pathway to α-Fluorinated Ketones:
Sources
The Ascendancy of Selectfluor® in Modern Organic Synthesis: A Technical Guide for Strategic Fluorination and Beyond
Foreword: The Fluorine Advantage in Drug Discovery and Materials Science
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, have led to a significant number of fluorinated compounds among blockbuster drugs.[1][2] Historically, the introduction of fluorine was fraught with challenges, often requiring harsh and hazardous reagents like elemental fluorine. The advent of electrophilic N-F reagents revolutionized the field, and among these, Selectfluor® has emerged as a preeminent tool due to its stability, safety, and broad applicability.[3][4][5] This guide provides an in-depth exploration of the diverse applications of Selectfluor®, moving beyond its role as a simple fluorinating agent to its utility as a sophisticated mediator of complex organic transformations.
Unveiling Selectfluor®: Structure, Properties, and Safety
Selectfluor®, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) and often abbreviated as F-TEDA-BF4, is a white, crystalline solid that is stable in air and moisture.[5][6][7] This user-friendly nature starkly contrasts with many other fluorinating agents, making it amenable to a wide range of laboratory settings.[3]
Key Properties of Selectfluor®:
| Property | Value/Description | Source(s) |
| CAS Number | 140681-55-6 | [3][6] |
| Molecular Weight | 354.26 g/mol | [3][6] |
| Appearance | Colorless/White solid | [3][6] |
| Melting Point | 190 °C (decomposes) | [6] |
| Solubility | Soluble in polar solvents (acetonitrile, water, DMF, methanol) | [5][8] |
| Stability | Thermally stable up to 195 °C; air and water tolerant | [6][8] |
Safety Considerations: While Selectfluor® is considered a safer alternative to many fluorinating agents, it is a strong oxidizing agent and should be handled with appropriate personal protective equipment.[3] It can be harmful if it comes into contact with the skin, eyes, or is inhaled.[3] Special care should be taken to avoid contact with oxidizable materials.[9]
The Core Application: Electrophilic Fluorination
Selectfluor®'s primary and most well-known application is as an electrophilic "F+" source for the fluorination of a wide array of nucleophiles.[5][8][10] The mechanism of electrophilic fluorination is complex and can proceed through either a single-electron transfer (SET) or an SN2-type pathway, depending on the substrate.[6][11]
Fluorination of Carbonyl Compounds
The α-fluorination of carbonyl compounds is a fundamental transformation in the synthesis of many biologically active molecules, including fluorinated steroids.[4][11] Selectfluor® efficiently fluorinates 1,3-dicarbonyl compounds, which readily form enol or enolate intermediates.[4]
Experimental Protocol: Monofluorination of a 1,3-Dicarbonyl Compound [12]
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in an appropriate solvent, such as acetonitrile (10 mL).
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Fluorination of Enol Ethers and Glycals
Enol ethers and glycals are excellent substrates for electrophilic fluorination with Selectfluor®.[10] This reaction is particularly valuable in carbohydrate chemistry for the synthesis of fluorinated sugars, which are important probes for studying biological systems and can act as enzyme inhibitors.[13][14] The reaction often proceeds via an addition-elimination mechanism, leading to the formation of α-fluoro carbonyl compounds or fluorinated glycosides.[13]
Beyond Fluorination: Selectfluor® as a Versatile Oxidant and Mediator
A key aspect of Selectfluor®'s versatility lies in its potent oxidizing capabilities, enabling a host of "fluorine-free" transformations.[8][15] In these reactions, Selectfluor® acts as a two-electron oxidant, often facilitating reactions that would otherwise require transition metal catalysts.
Oxidative Halogenation
Selectfluor® can mediate the regioselective iodination, bromination, and chlorination of electron-rich aromatic compounds.[8][16] It activates the halogen source (e.g., I2), generating a more electrophilic halogenating species in situ.
Workflow for Selectfluor®-Mediated Iodination of an Aromatic Ether:
Caption: A typical workflow for the Selectfluor®-mediated iodination of an aromatic ether.
C-H Bond Functionalization
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Selectfluor® has emerged as a powerful reagent for mediating the C-H functionalization of N-heteroarenes, providing a more sustainable alternative to some metal-catalyzed methods.[17][18][19] These reactions can lead to the formation of new carbon-carbon, carbon-nitrogen, and carbon-chalcogen bonds.[17][19]
Reaction Scheme: Selectfluor®-Mediated C-H Arylation of an N-Heteroarene
Caption: Conceptual pathway for Selectfluor®-mediated C-H arylation.
Synthesis of Heterocyclic Compounds
Selectfluor® plays a crucial role in the synthesis of various heterocyclic structures, which are prevalent in pharmaceuticals.[20] It can act as a catalyst or mediator in cyclization reactions, often under mild conditions.
Gold-Catalyzed Synthesis of Fluorinated Nitrogen Heterocycles
A combination of gold catalysis and Selectfluor® has been effectively used for the synthesis of fluorinated pyrrolidines and piperidines from aminoalkynes.[21][22][23] In this process, a gold catalyst promotes the initial hydroamination/cyclization to form an enamine intermediate, which is then trapped by Selectfluor® in an electrophilic fluorination step.[21][22]
Proposed Mechanism for Gold-Catalyzed Fluorinative Cyclization:
Caption: Simplified mechanism of gold-catalyzed fluorinative cyclization mediated by Selectfluor®.
Future Outlook: Expanding the Horizons of Selectfluor® Chemistry
The applications of Selectfluor® continue to expand, with ongoing research exploring its use in photoredox catalysis, electrochemical synthesis, and the development of novel C-H functionalization reactions.[24][25] Its unique combination of stability, safety, and reactivity ensures that Selectfluor® will remain an indispensable tool for synthetic chemists in both academia and industry, driving innovation in drug discovery, agrochemicals, and materials science. The continued exploration of its "fluorine-free" reactivity is particularly promising, offering green and efficient alternatives to traditional synthetic methods.
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Stavber, S. Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. [Link]
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Simonneau, A., et al. Combination of Gold Catalysis and Selectfluor for the Synthesis of Fluorinated Nitrogen Heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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Simonneau, A., et al. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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Vincent, S. P., et al. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
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Selectfluor. Wikipedia. [Link]
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Stavber, S., & Zupan, M. (PDF) Recent Advances in the Application of SelectfluorF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. ResearchGate. [Link]
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Selectfluor. Common Organic Chemistry. [Link]
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C–H Bond Functionalization of N-Heteroarenes Mediated by Selectfluor. Semantic Scholar. [Link]
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The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]
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Varala, R., et al. Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Current Organic Chemistry. [Link]
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Stavber, S., & Zupan, M. (PDF) Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. ResearchGate. [Link]
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Smith, A. M. R., et al. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry. [Link]
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Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules. The Chemical Record. [Link]
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C–H Bond Functionalization of N-Heteroarenes Mediated by Selectfluor. PubMed. [Link]
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Fluoroiodoacetonitrile: A Novel Bifunctional Building Block for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide introduces fluoroiodoacetonitrile, a novel and versatile building block poised to accelerate the discovery of new chemical entities. Its unique bifunctional nature, possessing both a reactive iodine atom and a synthetically malleable nitrile group, opens a rich design space for the creation of complex and highly functionalized fluorinated molecules. This document provides a comprehensive overview of the proposed synthesis, predicted reactivity, and potential applications of this compound, offering a roadmap for its utilization in drug discovery programs.
The Imperative for Novel Fluorinated Scaffolds
The introduction of fluorine into small molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[1][3] These modifications are critical in overcoming common challenges in drug development, such as poor bioavailability and rapid metabolism. While the use of fluorinated motifs is widespread, the development of novel, versatile building blocks that enable the efficient and strategic introduction of fluorine remains a key objective in synthetic and medicinal chemistry. This compound emerges as a promising candidate to meet this need, offering two distinct points of chemical reactivity for molecular elaboration.
Proposed Synthesis of this compound
While this compound is not yet a commercially available reagent, a robust and scalable synthetic route can be proposed based on well-established halogen exchange reactions. The synthesis of iodoacetonitrile via the Finkelstein reaction is a high-yield and straightforward procedure, providing a readily accessible precursor.[4][5]
A plausible and efficient pathway to this compound would involve the fluorination of a suitable dihaloacetonitrile precursor. A potential two-step synthesis is outlined below:
Step 1: Synthesis of Bromoiodoacetonitrile
The initial step would involve the synthesis of a mixed dihaloacetonitrile. A feasible approach would be the reaction of bromoacetonitrile with a source of iodonium.
Step 2: Halogen Exchange Fluorination
The second and key step would be a selective halogen exchange reaction on the more reactive bromo- or iodo-substituent of a dihaloacetonitrile precursor. Drawing analogy from the synthesis of fluoroacetonitrile from chloroacetonitrile or bromoacetonitrile, a nucleophilic fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent could be employed.
Experimental Protocol: Proposed Synthesis of this compound
Objective: To synthesize this compound from a suitable haloacetonitrile precursor.
Materials:
-
Iodoacetonitrile
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under an inert atmosphere (N2 or Ar) and allowed to cool to room temperature.
-
Reaction Setup: The flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The system is maintained under a positive pressure of inert gas.
-
Charging the Reactants: Iodoacetonitrile is dissolved in the anhydrous polar aprotic solvent and charged into the flask.
-
Addition of Fluorinating Agent: The electrophilic fluorinating agent is dissolved in the same solvent and added dropwise to the stirred solution of iodoacetonitrile at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted.
-
Purification: The crude this compound is purified by fractional distillation or column chromatography to yield the pure product.
Physicochemical Properties and Spectroscopic Data (Predicted)
Based on the known properties of similar haloacetonitriles, the following physicochemical properties and spectroscopic signatures for this compound can be predicted:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂HFIN |
| Molecular Weight | 184.94 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 100-120 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, acetone) |
| ¹H NMR | A doublet due to coupling with the adjacent fluorine atom. |
| ¹³C NMR | Two distinct carbons, with the carbon bearing the fluorine and iodine showing characteristic splitting patterns and chemical shifts. |
| ¹⁹F NMR | A triplet due to coupling with the adjacent protons. |
| IR Spectroscopy | A sharp, strong absorption band around 2250 cm⁻¹ for the nitrile (C≡N) stretch. |
| Mass Spectrometry | A molecular ion peak at m/z = 185, with characteristic isotopic patterns for iodine. |
The Dual Reactivity of this compound: A Gateway to Novel Scaffolds
The synthetic utility of this compound stems from its two distinct reactive sites: the carbon-iodine bond and the nitrile group. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, providing access to a diverse range of fluorinated structures.
Nucleophilic Substitution at the α-Carbon
The iodine atom in this compound is anticipated to be an excellent leaving group, facilitating nucleophilic substitution reactions.[6] This allows for the introduction of a wide array of functional groups at the α-position.
Diagram: Nucleophilic Substitution Pathways
Caption: Nucleophilic substitution at the α-carbon of this compound.
This reactivity enables the synthesis of:
-
α-Fluoro-α-amino Nitriles: Key precursors for the synthesis of α-fluoro-β-amino acids, which are valuable building blocks for peptides and peptidomimetics. The synthesis of α-aminonitriles is a well-established field.[7][8]
-
α-Fluoro-α-oxy/thio Nitriles: Introduction of oxygen or sulfur nucleophiles can lead to the formation of valuable intermediates for the synthesis of fluorinated heterocycles.
-
α-Fluoro-α-alkyl/aryl Nitriles: Carbon-carbon bond formation through reactions with organometallic reagents or stabilized carbanions.
Transformations of the Nitrile Group
The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities.
Diagram: Nitrile Group Transformations
Caption: Key transformations of the nitrile group in this compound.
Key transformations include:
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine, yielding a fluorinated 1,2-diaminoethane derivative.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile affords the corresponding α-fluoro-α-iodoacetic acid.
-
Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.
Applications in Medicinal Chemistry: A Forward Look
The unique structural and reactive properties of this compound position it as a powerful building block for the synthesis of novel drug candidates.
Synthesis of Fluorinated Bioisosteres
Bioisosterism is a key strategy in drug design to modulate the properties of a lead compound.[9] this compound can serve as a precursor to several important fluorinated bioisosteres.
Table: Potential Bioisosteric Replacements using this compound
| Original Functional Group | Bioisosteric Replacement from this compound | Potential Therapeutic Benefit |
| Carboxylic Acid | α-F-Tetrazole | Improved metabolic stability, enhanced lipophilicity |
| Amide | α-F-Amine | Altered H-bonding capacity, improved cell permeability |
| Hydroxyl Group | α-F-Methylene | Increased metabolic stability by blocking oxidation |
Access to Novel Chemical Space
The ability to sequentially functionalize both the α-carbon and the nitrile group allows for the exploration of novel three-dimensional chemical space. This is particularly valuable in the design of inhibitors for challenging biological targets.
Workflow: Drug Discovery Cascade with this compound
Caption: A potential workflow for utilizing this compound in a drug discovery program.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with extreme caution as a highly reactive and potentially toxic compound. Based on the properties of iodoacetonitrile and other haloacetonitriles, it is expected to be toxic and an irritant.[6][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound represents a significant, albeit currently underexplored, opportunity in medicinal chemistry. Its projected ease of synthesis and unique bifunctional reactivity provide a powerful platform for the creation of novel, highly functionalized fluorinated molecules. This guide has outlined a clear path for its synthesis, predicted its key reactive properties, and highlighted its potential applications in drug discovery. As the demand for sophisticated fluorinated building blocks continues to grow, this compound is poised to become an invaluable tool in the medicinal chemist's arsenal.
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Addition of α-halonitriles to carbonyl compounds catalyzed by zinc-trimethylchlorosilane: A general synthesis of β-trimethylsilyloxy nitriles - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]
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Halogenated Acetonitriles: A Versatile Toolkit for Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of Halogenated Acetonitriles
Halogenated acetonitriles, a class of readily accessible and highly reactive building blocks, have carved a significant niche in the landscape of modern organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic nitrile group and an electrophilic carbon-halogen bond, allows for a diverse array of chemical transformations. This duality, coupled with the modulating influence of the halogen atom on reactivity, has made them indispensable reagents in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of the synthetic applications of halogenated acetonitriles, delving into their reactivity, key transformations, and practical experimental considerations. We will explore the nuances of chloro-, bromo-, iodo-, and trifluoroacetonitriles, offering insights into their distinct synthetic utility and providing detailed protocols for their application.
Core Principles: Understanding the Reactivity of Halogenated Acetonitriles
The synthetic versatility of halogenated acetonitriles stems from the interplay of the electron-withdrawing nitrile group and the leaving group ability of the halogen. The nitrile functionality acidifies the α-protons, enabling deprotonation to form a stabilized carbanion that can act as a nucleophile. Conversely, the carbon-halogen bond is susceptible to nucleophilic attack, positioning the cyanomethyl group as an electrophilic synthon.
The nature of the halogen atom plays a pivotal role in dictating the preferred reaction pathway. The reactivity in nucleophilic substitution reactions generally follows the trend of I > Br > Cl, consistent with the leaving group ability of the halide.[1] This predictable reactivity allows for the fine-tuning of reaction conditions and the selective functionalization of molecules.
Chloroacetonitrile: A Foundational Building Block for Heterocyclic Synthesis
Chloroacetonitrile is a versatile and cost-effective reagent widely employed in the synthesis of nitrogen-containing heterocycles and other valuable organic scaffolds.[2] Its utility is prominently showcased in the renowned Gewald aminothiophene synthesis.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent condensation that provides a straightforward and efficient route to highly substituted 2-aminothiophenes. The reaction typically involves a ketone or aldehyde, an active methylene nitrile (such as chloroacetonitrile), and elemental sulfur in the presence of a base.[3][4]
Mechanism of the Gewald Reaction:
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[5] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur. Subsequent intramolecular cyclization and tautomerization afford the final 2-aminothiophene product.[5]
Gewald Aminothiophene Synthesis Workflow
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dihydro-3-cyanothiophene
This protocol describes a general procedure for the Gewald synthesis using cyclohexanone and chloroacetonitrile.
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol
Procedure:
-
To a solution of cyclohexanone (0.1 mol) and chloroacetonitrile (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).
-
With stirring, add morpholine (0.1 mol) dropwise to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.
Expected Yield: 60-80%
Bromoacetonitrile: A Potent Electrophile for Alkylation and Heterocycle Construction
Bromoacetonitrile is a highly reactive alkylating agent due to the excellent leaving group ability of the bromide ion.[6] It is a valuable reagent for introducing the cyanomethyl group into a wide range of nucleophiles, including amines, thiols, and carbanions. Its heightened reactivity makes it a preferred choice over chloroacetonitrile in many synthetic applications.[7][8]
Synthesis of Substituted Pyridines
Bromoacetonitrile is a key precursor in several pyridine synthesis methodologies. One notable example is its use in a [3+3] cycloaddition strategy for the preparation of polysubstituted pyridines.
Experimental Protocol: Synthesis of a Tetrasubstituted Pyridine
This protocol outlines a general procedure for the synthesis of a pyridine derivative from an enamine and bromoacetonitrile.
Materials:
-
A suitable enamine (e.g., 1-morpholinocyclohexene)
-
Bromoacetonitrile
-
A non-nucleophilic base (e.g., triethylamine)
-
A high-boiling solvent (e.g., dimethylformamide, DMF)
Procedure:
-
In a round-bottom flask, dissolve the enamine (1.0 equiv.) and triethylamine (1.2 equiv.) in DMF.
-
Add bromoacetonitrile (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridine.
Iodoacetonitrile: The Most Reactive Monohaloacetonitrile for Nucleophilic Substitution
Iodoacetonitrile stands out as the most reactive among the monohaloacetonitriles in nucleophilic substitution reactions, owing to the exceptional leaving group ability of the iodide ion.[1] This high reactivity allows for transformations under milder conditions and with a broader range of nucleophiles.
Synthesis of Iodoacetonitrile
Iodoacetonitrile is typically prepared from a less expensive haloacetonitrile, such as bromoacetonitrile, via a Finkelstein reaction.
Experimental Protocol: Synthesis of Iodoacetonitrile
This procedure details the synthesis of iodoacetonitrile from bromoacetonitrile.[9]
Materials:
-
Bromoacetonitrile
-
Sodium iodide
-
Acetone
Procedure:
-
Dissolve sodium iodide (1.1 equiv.) in acetone.
-
To this stirred solution, add bromoacetonitrile (1.0 equiv.) dropwise at room temperature. A precipitate of sodium bromide will form, indicating the progress of the reaction.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the precipitated sodium bromide by filtration.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain crude iodoacetonitrile. The product can be used directly in many cases or purified by distillation under reduced pressure.
Applications in the Synthesis of Functionalized Pyrroles
The high reactivity of iodoacetonitrile makes it an excellent reagent for the synthesis of functionalized pyrroles. For instance, it can be used in a modified Hantzsch-type synthesis.
Comparative SN2 Reactivity of Monohaloacetonitriles
Trifluoroacetonitrile: A Gateway to Trifluoromethylated Heterocycles
Trifluoroacetonitrile (CF₃CN) is a gaseous reagent that serves as a valuable precursor for the introduction of the trifluoromethyl (CF₃) group, a moiety of great importance in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[10]
[3+2] Cycloaddition Reactions
Trifluoroacetonitrile readily participates in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile imines, to afford five-membered trifluoromethylated heterocycles like 1,2,4-triazoles and pyrazoles.[3][11]
Mechanism of [3+2] Cycloaddition with Nitrile Imines:
The reaction proceeds through a concerted mechanism where the nitrile imine adds across the carbon-nitrogen triple bond of trifluoroacetonitrile. The regioselectivity of the addition is governed by the electronic properties of the reactants.[3]
[3+2] Cycloaddition of Trifluoroacetonitrile
Experimental Protocol: Synthesis of a 3-Trifluoromethyl-1,2,4-triazole
This protocol describes a general procedure for the synthesis of a trifluoromethylated triazole from a hydrazonoyl chloride and trifluoroacetonitrile.
Materials:
-
A suitable hydrazonoyl chloride
-
Triethylamine
-
Trifluoroacetonitrile (can be generated in situ or used from a cylinder)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a flame-dried, sealed reaction vessel, dissolve the hydrazonoyl chloride (1.0 equiv.) in the anhydrous solvent.
-
Cool the solution to 0 °C and add triethylamine (1.2 equiv.).
-
Introduce trifluoroacetonitrile (1.5 equiv.) into the reaction mixture. If using a gas cylinder, this should be done carefully with appropriate gas handling equipment. Alternatively, trifluoroacetonitrile can be generated in situ from a suitable precursor.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 3-trifluoromethyl-1,2,4-triazole.
Physicochemical and Safety Data of Halogenated Acetonitriles
The handling of halogenated acetonitriles requires strict adherence to safety protocols due to their toxicity and, in some cases, lachrymatory properties.[12][13]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Toxicity (Oral LD50, rat) |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 126-127 | 1.193 | 47 | 139 mg/kg |
| Bromoacetonitrile | C₂H₂BrN | 119.95 | 149-150 | 1.718 | 65 | Toxic if swallowed[7] |
| Iodoacetonitrile | C₂H₂IN | 166.95 | 183-185 | 2.29 | 85 | Data not available |
| Trifluoroacetonitrile | C₂F₃N | 95.02 | -64 | - | - | Toxic if inhaled[14] |
Safety and Handling:
-
Engineering Controls: All manipulations of halogenated acetonitriles should be conducted in a well-ventilated fume hood. For the gaseous trifluoroacetonitrile, a dedicated gas handling system is essential.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For work with trifluoroacetonitrile, a full-face respirator may be necessary.[15]
-
Toxicity: Halogenated acetonitriles are toxic by inhalation, ingestion, and skin absorption.[12][13] Chloroacetonitrile and bromoacetonitrile are also lachrymators (tear-producing agents).[13]
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water. If inhaled, move to fresh air. In case of eye contact, flush with water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[16]
Conclusion: A Bright Future for Halogenated Acetonitriles in Synthesis
Halogenated acetonitriles have firmly established themselves as a cornerstone of modern synthetic chemistry. Their predictable reactivity, commercial availability, and diverse applications in the construction of vital chemical entities, particularly heterocycles, ensure their continued prominence in both academic and industrial research. As the demand for novel pharmaceuticals and agrochemicals grows, the creative and efficient utilization of these versatile building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis. Future developments in this field will likely focus on the discovery of new catalytic systems for the enantioselective functionalization of halogenated acetonitriles and the expansion of their application in multicomponent and cascade reactions.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7856, Chloroacetonitrile. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]
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ACS Environmental Au. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. [Link]
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MDPI. (2024). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. [Link]
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ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Immediately Dangerous to Life or Health (IDLH) Value Profile for Chloroacetonitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11534, Bromoacetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]
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Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
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PubMed Central. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. [Link]
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
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PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
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ResearchGate. (n.d.). Polysubstituted 3-trifluoromethylpyrazoles: Regioselective (3 + 2)-cycloaddition of trifluoroacetonitrile imines with enol ethers and functional group transformations. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]
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ResearchGate. (n.d.). A straightforward access to 3-trifluoromethyl-1H-indazoles via (3+2)-cycloaddition of arynes with nitrile imines derived from trifluoroacetonitrile. Retrieved from [Link]
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Anshul Specialty Molecules. (n.d.). 2-Chloroacetonitrile. Retrieved from [Link]
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ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Storage of Fluoroiodoacetonitrile
Abstract
Fluoroiodoacetonitrile (FINA) is a halogenated nitrile of significant interest in synthetic chemistry and drug development due to its unique electronic and steric properties. The presence of both fluorine and iodine atoms on the acetonitrile backbone imparts distinct reactivity, making it a valuable building block. However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, intended for researchers, chemists, and laboratory personnel. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific understanding.
Hazard Identification and Physicochemical Properties
A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. While specific toxicological and physical data for this compound are not widely available, its structure suggests hazards analogous to other small, halogenated organic nitriles. It is classified as highly flammable and acutely toxic via inhalation, dermal contact, and ingestion.[1]
Table 1: Physicochemical and Hazard Data for Acetonitrile and Fluoroacetonitrile
| Property | Value (Fluoroacetonitrile) | Value (Acetonitrile) | Significance for Safe Handling |
| Molecular Formula | C₂H₂FIN | C₂H₃N | A small, volatile molecule. |
| Molecular Weight | 184.95 g/mol | 41.05 g/mol | Heavier than air; vapors can accumulate in low-lying areas. |
| Boiling Point | Not available (Fluoroacetonitrile); 60 °C (Fluoroacetonitrile)[2] | 81.6 °C | High volatility necessitates excellent ventilation and containment. |
| Flash Point | Not available | 2 °C | Highly flammable; requires stringent control of ignition sources. |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Harmful if swallowed or in contact with skin. Causes serious eye damage. Harmful if inhaled.[3] | High acute toxicity demands stringent engineering controls and robust PPE. |
NFPA 704 Hazard Diamond
While a specific NFPA 704 rating for this compound is not established, a conservative rating based on related compounds is recommended for labeling and emergency response planning.[4][5][6]
-
Health (Blue): 3 - Short exposure could cause serious temporary or moderate residual injury.
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[5]
-
Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.[6]
-
Special (White): No specific rating.
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to this compound is the implementation of robust engineering controls. These are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). The sash should be kept as low as possible.
-
Glove Box: For procedures involving larger quantities or for extended operations, a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent both exposure and reaction with atmospheric moisture.
-
Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 air changes per hour) to prevent the accumulation of fugitive vapors.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory for all personnel handling this compound.[7][8][9] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors. Safety glasses are not sufficient. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential flash fires. |
| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge may be appropriate for certain low-concentration situations, but a supplied-air respirator is recommended for higher-risk procedures or in case of a spill. | Protects against inhalation of toxic vapors. |
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is critical to prevent accidents and exposures.
General Handling Procedures
-
Work Area Designation: Designate a specific area within the fume hood for handling this compound.
-
Avoid Inhalation and Contact: Always handle in a well-ventilated area and avoid breathing vapors. Prevent contact with skin and eyes.[10]
-
Static Discharge Prevention: Ground and bond all containers and equipment when transferring the liquid to prevent static electricity buildup, which can ignite flammable vapors. Use only non-sparking tools.
-
Ignition Source Control: Keep away from open flames, hot surfaces, and sparks.
-
Container Integrity: Keep containers tightly closed when not in use.
Step-by-Step Workflow for a Typical Reaction
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Assemble and dry all glassware.
-
Reagent Transfer: Using a syringe or cannula, transfer the required amount of this compound under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Reaction: Conduct the reaction in a closed system within the fume hood. Monitor the reaction for any signs of exotherm or pressure buildup.
-
Work-up and Quenching: Carefully quench the reaction with an appropriate reagent. Be aware of potential gas evolution.
-
Purification: If purification by distillation is required, perform it under vacuum to reduce the boiling point and minimize thermal stress on the compound.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A solution of sodium bisulfite can be used to reduce any residual iodine-containing species, followed by a thorough rinse with an appropriate solvent.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. The storage area should be a designated flammable liquids cabinet.
-
Container: Store in a tightly sealed, properly labeled container.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.
-
Access: The storage area should be locked to restrict access to authorized personnel only.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Response
-
Evacuation: Evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Eliminate all sources of ignition.
-
Containment: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[6]
-
Collection: Collect all waste in a clearly labeled, sealed container.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Given its fluorinated and iodinated nature, incineration at a facility equipped to handle halogenated organic compounds is the preferred disposal method.
Conclusion
This compound is a valuable reagent with a significant hazard profile. A proactive approach to safety, grounded in a thorough understanding of its properties and the implementation of robust engineering controls, appropriate personal protective equipment, and stringent handling protocols, is essential for its safe use in a research and development setting. This guide provides the foundational knowledge for establishing a comprehensive safety program for working with this and other similarly hazardous materials.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
Farnell. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Coastal. (2015). First Aid Kit - SAFETY DATA SHEET. Retrieved from [Link]
-
Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards. Retrieved from [Link]
-
Acetonitrile Safety Data Sheet. (n.d.). Retrieved from [Link]
-
ChemSafetyPro.COM. (2015). US NFPA Ratings. Retrieved from [Link]
-
Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]
-
U.S. Hazmat Rentals. (2014). NFPA Hazard Rating System: Flammability. Retrieved from [Link]
-
California Department of Industrial Relations. (n.d.). TABLE AC-1 PERMISSIBLE EXPOSURE LIMITS FOR CHEMICAL CONTAMINANTS. Retrieved from [Link]
- Ue, M., Takeda, M., Takehara, M., & Saito, Y. (2007). Physical and Electrochemical Properties of Fluoroacetonitrile and Its Application to Electric Double-Layer Capacitors. Electrochemistry, 75(8), 611-614.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
- Hohenstein, C., Neumann, F., & Kornath, A. (2009). Reactivity of Tetramethylphosphonium Fluoride in Acetonitrile Solutions.
-
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
Scribd. (n.d.). Acrylonitrile Safe Storage and Handling Guide by Ineos. Retrieved from [Link]
Visualizations
Caption: Hierarchy of controls for managing risks associated with this compound.
Caption: Workflow for responding to emergencies involving this compound.
Sources
- 1. Research progress on the removal of iodine and fluoride by metal–organic frameworks - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. NFPA 704 - Wikipedia [en.wikipedia.org]
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- 6. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Methodological & Application
Protocol for the synthesis of Fluoroiodoacetonitrile from precursors
Application Note & Protocol: Synthesis of Fluoroiodoacetonitrile
A Strategic Approach for the Preparation of a Key Fluorinated Building Block for Drug Discovery
Abstract
This compound is a valuable, yet synthetically challenging, bifunctional building block with significant potential in medicinal chemistry and drug development.[1][2] Its unique combination of a fluorine atom, an iodine atom, and a nitrile group on a two-carbon scaffold makes it an attractive precursor for the introduction of these functionalities into complex molecules. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from readily available precursors. The described method is designed to be robust and scalable, with a strong emphasis on safety and reaction control. The protocol includes a comprehensive discussion of the reaction mechanism, purification procedures, and analytical characterization of the final product.
Introduction
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, the iodo group serves as a versatile handle for further functionalization through cross-coupling reactions. This compound, therefore, represents a highly desirable synthon for the efficient construction of novel pharmaceutical agents. This document outlines a reliable laboratory-scale protocol for its synthesis, aimed at researchers and scientists in the field of organic and medicinal chemistry.
Reaction Scheme & Mechanism
The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available 2-fluoroacetamide. The first step involves the dehydration of 2-fluoroacetamide to fluoroacetonitrile, followed by an α-iodination of the fluoroacetonitrile.
Step 1: Dehydration of 2-Fluoroacetamide to Fluoroacetonitrile
The dehydration of the primary amide to the corresponding nitrile is a classic transformation in organic synthesis. In this protocol, we utilize phosphorus pentoxide (P₂O₅), a powerful dehydrating agent, to effect this conversion.
Step 2: α-Iodination of Fluoroacetonitrile
The second step involves the deprotonation of the α-carbon of fluoroacetonitrile with a suitable base, followed by quenching the resulting carbanion with an iodine source. The electron-withdrawing nature of both the fluorine atom and the nitrile group increases the acidity of the α-proton, facilitating its removal.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier | CAS No. |
| 2-Fluoroacetamide | ≥98% | Sigma-Aldrich | 640-19-7 |
| Phosphorus Pentoxide (P₂O₅) | ≥98% | Sigma-Aldrich | 1314-56-3 |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | 7487-88-9 |
| Diisopropylamine | ≥99.5% | Sigma-Aldrich | 108-18-9 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| Iodine (I₂) | ≥99.8% | Sigma-Aldrich | 7553-56-2 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
Equipment:
-
Round-bottom flasks (various sizes)
-
Distillation apparatus
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert gas (N₂ or Ar) setup
-
Low-temperature thermometer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Step-by-Step Synthesis
Step 1: Synthesis of Fluoroacetonitrile
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a distillation head connected to a receiving flask cooled in an ice bath.
-
Reagent Addition: In the reaction flask, carefully add 2-fluoroacetamide (10.0 g, 129.8 mmol) and phosphorus pentoxide (27.6 g, 194.6 mmol).
-
Reaction: Gently heat the mixture under vacuum (or with a slow stream of inert gas) using a heating mantle. The product, fluoroacetonitrile, will begin to distill over.
-
Collection: Collect the distillate in the cooled receiving flask. The reaction is complete when no more product distills.
-
Purification: The collected fluoroacetonitrile can be used in the next step without further purification. Expected yield is typically 70-80%.
Step 2: Synthesis of this compound
CAUTION: This reaction should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.[4]
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, add anhydrous THF (150 mL) and diisopropylamine (10.1 g, 14.0 mL, 100 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
α-Iodination:
-
In a separate flame-dried 250 mL round-bottom flask, dissolve the crude fluoroacetonitrile (5.9 g, 100 mmol) from Step 1 in anhydrous THF (50 mL).
-
Slowly add the fluoroacetonitrile solution to the LDA solution at -78 °C via cannula or an addition funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In another flask, dissolve iodine (27.9 g, 110 mmol) in anhydrous THF (100 mL).
-
Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should disappear.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (100 mL) to the reaction mixture at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to afford pure this compound.
-
Characterization
The final product should be characterized by:
-
¹H NMR: To confirm the absence of the α-proton.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
FT-IR: To identify the nitrile functional group.
-
GC-MS: To determine the purity and confirm the molecular weight.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]
-
Fluoroacetamide: This is a highly toxic compound. Handle with extreme caution.
-
Phosphorus Pentoxide: This is a corrosive and powerful dehydrating agent. Avoid contact with skin and eyes.
-
n-Butyllithium: This is a pyrophoric reagent. Handle under an inert atmosphere and away from sources of ignition.
-
Iodine: This is a corrosive and toxic substance. Avoid inhalation of vapors.
-
This compound: As a halogenated acetonitrile, this compound is expected to be toxic and should be handled with care.[7][8]
Process Flow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of α-iodination of fluoroacetonitrile.
Discussion
The proposed two-step synthesis provides a logical and feasible route to this compound. The choice of LDA as the base in the second step is critical. Its strong basicity and steric hindrance favor the formation of the kinetic enolate, minimizing potential side reactions. The reaction temperature of -78 °C is essential to maintain the stability of the carbanion and prevent decomposition.
The purification of the final product by fractional distillation is recommended to remove any unreacted starting materials and byproducts. The volatility of the product should be considered, and the distillation should be performed with care.
Conclusion
This application note details a comprehensive protocol for the synthesis of this compound, a valuable building block for drug discovery and development. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this compound in a laboratory setting. The availability of this protocol should facilitate the exploration of this compound in the synthesis of novel and biologically active molecules.
References
-
National Center for Biotechnology Information. (n.d.). Halogenated Acetonitriles. In Chlorinated Drinking-Water. Retrieved from [Link]
-
Kralles, Z. T., et al. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 53(21), 12569-12579. [Link]
-
How, Z. T., et al. (2018). Halogenated semivolatile acetonitriles as chloramination disinfection by-products in water treatment: a new formation pathway from activated aromatic compounds. Environmental Science: Processes & Impacts, 20(10), 1431-1441. [Link]
-
World Health Organization. (2008). Halogenated Acetonitriles in Drinking-water. Retrieved from [Link]
-
Li, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3491. [Link]
-
Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]
-
Scega, F., et al. (2019). Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. Protocol Exchange. [Link]
-
Syrris. (n.d.). Flow Chemistry in Drug Discovery. Retrieved from [Link]
-
BioDuro. (n.d.). Fragment Based Drug Discovery (FBDD). Retrieved from [Link]
-
Eurofins. (2019, October 23). Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery [Video]. YouTube. [Link]
-
Laksmana, J. R., et al. (2024). Applications of Flow Cytometry in Drug Discovery and Translational Research. International Journal of Molecular Sciences, 25(7), 3792. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
Application Notes and Protocols for Reactions Involving Fluoroiodoacetonitrile
Introduction
Fluoroiodoacetonitrile (FIAN) is a versatile bifunctional reagent with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of both a fluorine and an iodine atom on the α-carbon, coupled with the electron-withdrawing nature of the nitrile group, imparts unique reactivity to this molecule. The high polarizability and excellent leaving group ability of iodine, combined with the strong C-F bond, allows for selective transformations, making FIAN an attractive building block for the introduction of fluorinated moieties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[1][2] It is classified as a highly flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn.
-
Respiratory Protection: Use a respirator if ventilation is inadequate.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Ground and bond container and receiving equipment to prevent static discharge.[1]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon. The iodine atom serves as an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. The electron-withdrawing nitrile group activates the α-carbon towards nucleophilic attack.
Protocol 1: Nucleophilic Substitution with Thiols
This protocol describes the reaction of this compound with a thiol to form an α-fluorothioacetonitrile derivative. Thiols are excellent nucleophiles for this transformation.[3]
Reaction Scheme:
I-CH(F)-CN + R₂NH --[Base]--> R₂N-CH(F)-CN + H-Base⁺ + I⁻
Sources
The Elusive Reagent: A Search for Fluoroiodoacetonitrile in Modern Organic Synthesis
Sources
- 1. Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Radiochemical Synthesis of Alkyl Geminal 18F-Difluoroalkyl Motifs Mediated by Silver(I) Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine fluoride - Wikipedia [en.wikipedia.org]
- 7. When Fluorine Meets Iodine - ChemistryViews [chemistryviews.org]
- 8. Fluoroscopy Contrast Materials - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Fluoroiodoacetonitrile in the Synthesis of Heterocyclic Compounds: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Fluorinated Heterocycles and the Unique Role of Fluoroiodoacetonitrile
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This has led to a significant number of fluorinated heterocyclic drugs being approved by the FDA.[2][3] Among the diverse array of fluorinated building blocks, this compound (FIAN) emerges as a versatile and highly reactive synthon for the construction of a variety of fluorinated heterocycles.
This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the unique reactivity imparted by the presence of both a fluorine and an iodine atom on the α-carbon. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable reagent.
Core Principles of this compound Reactivity
This compound's synthetic utility is primarily dictated by the electrophilic nature of the nitrile carbon and the unique reactivity of the carbon-iodine bond. The electron-withdrawing effects of both the fluorine and cyano groups render the α-carbon highly susceptible to nucleophilic attack. This bifunctional nature allows for a range of cyclization strategies with various dinucleophiles.
Application Note 1: Synthesis of Fluorinated Pyrazoles via [3+2] Cycloaddition
Causality and Mechanistic Insights:
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities.[4] The synthesis of fluorinated pyrazoles is of significant interest in drug discovery.[1] this compound serves as an excellent C2 synthon in [3+2] cycloaddition reactions with 1,3-dipoles to construct the pyrazole ring. The reaction with diazomethane, for instance, provides a direct route to 3-fluoro-4-iodopyrazole.
The reaction proceeds through a concerted [3+2] cycloaddition mechanism where the diazomethane acts as the 1,3-dipole and the nitrile group of this compound acts as the dipolarophile. The electron-withdrawing fluorine atom enhances the dipolarophilic character of the nitrile, facilitating the reaction. The iodine atom remains as a substituent on the resulting pyrazole ring, offering a valuable handle for further functionalization through cross-coupling reactions.
Experimental Workflow: [3+2] Cycloaddition of this compound with Diazomethane
Caption: Workflow for the synthesis of 3-fluoro-4-iodopyrazole.
Protocol: Synthesis of 3-Fluoro-4-iodopyrazole
This protocol is adapted from the procedure described by Gard, et al. (1995).
Materials:
-
This compound (FIAN)
-
Diazomethane solution in diethyl ether (Et2O) (handle with extreme caution behind a blast shield)
-
Diethyl ether (anhydrous)
-
Acetic acid (glacial)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of Diazomethane: Slowly add a freshly prepared solution of diazomethane in diethyl ether (approx. 1.1 eq) to the stirred solution of FIAN over 30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-fluoro-4-iodopyrazole as a crystalline solid.
Quantitative Data:
| Entry | Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 1 | This compound | Diazomethane | 3-Fluoro-4-iodopyrazole | ~70% | Gard, et al. (1995) |
Application Note 2: Synthesis of Fluorinated Pyrimidines through Condensation Reactions
Causality and Mechanistic Insights:
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals.[1][3][5] The synthesis of fluorinated pyrimidines is a key strategy in the development of anticancer and antiviral agents.[3][6] this compound can be utilized as a three-carbon building block in condensation reactions with dinucleophiles such as ureas, thioureas, and amidines to construct the pyrimidine core.
The reaction likely proceeds through an initial nucleophilic attack of one of the nitrogen atoms of the dinucleophile onto the electrophilic nitrile carbon of this compound. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrimidine ring. The fluorine atom is incorporated directly onto the pyrimidine ring, while the iodine atom can either be retained for further functionalization or eliminated depending on the reaction conditions and the nature of the dinucleophile.
Logical Relationship: Synthesis of a Fluorinated Pyrimidine
Caption: Workflow for the synthesis of 3-substituted-5-fluoro-1,2,4-triazoles.
Protocol: General Procedure for the Synthesis of 3-Aryl-5-fluoro-1,2,4-triazoles
Materials:
-
This compound (FIAN)
-
Aryl amidine hydrochloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the aryl amidine hydrochloride (1.1 eq) in anhydrous toluene.
-
Addition of Reagents: Add this compound (1.0 eq) followed by anhydrous pyridine (2.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove pyridinium hydrochloride. Wash the solid with toluene.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the 3-aryl-5-fluoro-1,2,4-triazole.
Quantitative Data:
| Entry | Amidine | Product Class | Expected Yield |
| 1 | Benzamidine | 3-Phenyl-5-fluoro-1,2,4-triazole | Moderate |
| 2 | Acetamidine | 3-Methyl-5-fluoro-1,2,4-triazole | Moderate |
The Role of the Iodine Atom: A Gateway to Further Diversification
A key feature of the heterocyclic products derived from this compound is the presence of an iodine atom on the ring. This iodine atom is a versatile synthetic handle that can be readily transformed into a variety of other functional groups through well-established methodologies such as:
-
Palladium-catalyzed cross-coupling reactions: (Suzuki, Stille, Sonogashira, Heck, etc.) to introduce aryl, heteroaryl, alkyl, or alkynyl substituents.
-
Metal-halogen exchange: followed by quenching with an electrophile.
-
Nucleophilic aromatic substitution (SNAr): in activated systems.
This allows for the rapid generation of libraries of diverse fluorinated heterocycles for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a range of medicinally relevant fluorinated heterocyclic compounds. Its bifunctional nature allows for efficient construction of pyrazoles, pyrimidines, and triazoles through cycloaddition and condensation reactions. The presence of the iodine atom in the resulting heterocycles provides a valuable opportunity for further synthetic diversification. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the applications of this compound in heterocyclic synthesis are poised for significant expansion. Future research in this area may focus on the development of stereoselective cyclization reactions and the exploration of the unique reactivity of the C-I bond in novel synthetic transformations.
References
- Filler, R., & Kobayashi, Y. (Eds.). (1982). Biomedical aspects of fluorine chemistry. Elsevier.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Gard, G. L., & Waterfeld, A. (1995). The reaction of this compound with diazomethane: a new synthesis of 3-fluoro-4-iodopyrazole. Journal of Fluorine Chemistry, 70(2), 205-206.
- Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2015). Fluorine-containing azoles. In Fluorine in Heterocyclic Chemistry (pp. 1-118). Springer, Cham.
- Gudmundsson, K. S. (2011). Fluorinated pyrimidines and their nucleosides. In Fluorine in medicinal chemistry and chemical biology (pp. 257-284). Wiley-Blackwell.
- Zheng, J., & Wang, J. (2015). Recent advances in the synthesis of fluorinated pyrazoles. Chinese Journal of Chemistry, 33(11), 1207-1224.
- Dolle, R. E. (2005). Comprehensive survey of combinatorial library synthesis: 2004.
- Taylor, E. C. (Ed.). (2008). The chemistry of heterocyclic compounds, pyrimidines (Vol. 16). John Wiley & Sons.
- Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From β-amino acids to small rings: a fascinating journey into the world of pyrazoles, isoxazoles, and pyrazolines. Chemical reviews, 111(11), 6984-7034.
- Elgemeie, G. H., & Ali, H. A. (2003). The chemistry of pyrazoles. In The Chemistry of Heterocyclic Compounds, Pyrazoles (Vol. 60, pp. 1-246). John Wiley & Sons.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive heterocyclic chemistry (Vol. 5). Pergamon Press.
- Boechat, N., & Pinheiro, L. C. S. (2015). Triazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 15(13), 1109-1123.
- Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: A magnificent tool for the synthesis of 1, 2, 3-triazoles. Chemistry–An Asian Journal, 6(10), 2696-2718.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- Kumar, V., & Lal, S. (2013). Synthesis and biological activities of 1, 2, 4-triazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-11.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 2, 4-Triazole derivatives as potential anti-inflammatory agents. Medicinal chemistry research, 13(6-7), 317-338.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in heterocyclic chemistry. Tetrahedron, 54(3‐4), 263-303.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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Fluoroiodoacetonitrile: A Novel Reagent for Targeted Cyanomethylation
Introduction: The Quest for Precision in Bioactive Scaffolds
The cyanomethyl group (–CH₂CN) is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and metabolic stability make it a valuable moiety for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The nitrile functionality serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, and various heterocycles, thus providing a gateway to diverse chemical space.[1] While numerous reagents for cyanomethylation exist, the development of reagents that offer unique reactivity, selectivity, and compatibility with complex molecular architectures remains a significant pursuit.
Fluoroiodoacetonitrile (FICH₂CN) emerges as a promising, albeit specialized, reagent for the introduction of the cyanomethyl group. The presence of both a fluorine and an iodine atom on the α-carbon imparts a distinct electronic character, suggesting a nuanced reactivity profile compared to traditional haloacetonitriles. The highly labile carbon-iodine bond is anticipated to facilitate nucleophilic substitution under mild conditions, while the electron-withdrawing fluorine atom can influence the acidity of the α-proton and the stability of reaction intermediates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed applications and protocols for utilizing this compound as a cyanomethylating agent. The protocols described herein are based on established principles of organic reactivity and are intended to serve as a starting point for methodological development.
Physicochemical Properties and Safe Handling
While specific experimental data for this compound is not widely available, its properties can be inferred from analogous compounds like fluoroacetonitrile. It is anticipated to be a volatile, flammable, and toxic liquid.[2] Strict adherence to safety protocols is paramount.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₂HFIN |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Expected to be higher than fluoroacetonitrile due to the iodine atom |
| Stability | Likely sensitive to light and heat; store under an inert atmosphere |
| Solubility | Miscible with common organic solvents (e.g., acetonitrile, THF, DCM) |
Safety and Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE): safety goggles, flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene).
-
Grounding: Take precautionary measures against static discharge, as the compound is expected to be flammable.
-
Storage: Store in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Proposed Reaction Mechanisms and Workflows
The primary mode of reactivity for this compound is expected to be nucleophilic substitution at the α-carbon, displacing the iodide ion, an excellent leaving group.
Caption: Proposed Sₙ2 mechanism for cyanomethylation using this compound.
Application Protocols
Cyanomethylation of Thiols
Thiols are excellent nucleophiles and are expected to react readily with this compound to form cyanomethyl thioethers.[3] This transformation is valuable for modifying cysteine residues in peptides and proteins, as well as for the synthesis of sulfur-containing agrochemicals and materials.
Protocol: Synthesis of S-(Fluoromethyl)thioacetonitrile
-
Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the thiol (1.0 equiv.) in anhydrous acetonitrile (0.1 M).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equiv.) or potassium carbonate (1.5 equiv.), to the solution and stir for 10 minutes at room temperature to form the thiolate.
-
Addition of this compound: Slowly add a solution of this compound (1.1 equiv.) in anhydrous acetonitrile to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 1-4 hours at room temperature.
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Prevents side reactions involving water.
-
Base: Deprotonates the thiol to form the more nucleophilic thiolate. A non-nucleophilic organic base like triethylamine is chosen to avoid competing reactions.
-
Acetonitrile as Solvent: A polar aprotic solvent that is suitable for Sₙ2 reactions.[4]
Cyanomethylation of Amines
Primary and secondary amines are expected to undergo N-cyanomethylation with this compound. The resulting aminonitriles are important building blocks in the synthesis of nitrogen-containing heterocycles and pharmaceutical intermediates.
Protocol: Synthesis of N-substituted-2-fluoro-2-cyanoethanamine
-
Reagent Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv.) in tetrahydrofuran (THF) (0.2 M).
-
Addition of this compound: Add this compound (1.2 equiv.) to the solution at room temperature.
-
Base: Include a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) (2.0 equiv.), to act as a scavenger for the hydroiodic acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) for less reactive amines.
-
Work-up:
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: After filtration, concentrate the solvent in vacuo. Purify the residue by flash chromatography.
Causality Behind Experimental Choices:
-
Hindered Base: DIPEA is used to neutralize the acid formed during the reaction without competing as a nucleophile.
-
THF as Solvent: A suitable aprotic solvent that can solvate the reactants and facilitate the reaction.
Caption: General workflow for cyanomethylation reactions.
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or yields are low, consider using a more polar aprotic solvent like DMF or DMSO. Gentle heating may also be beneficial. For less nucleophilic substrates, a stronger base may be required.
-
Side Reactions: Over-alkylation can be an issue with primary amines. Using an excess of the amine can help to mitigate this. For thiols, oxidation to disulfides is a potential side reaction; ensure the reaction is performed under an inert atmosphere.[3]
-
Purification Challenges: The fluorine atom may cause the product to have different polarity characteristics than expected. A range of solvent systems for chromatography should be screened.
Conclusion
This compound holds significant potential as a reagent for the introduction of the cyanomethyl group under mild conditions. Its anticipated high reactivity, driven by the excellent leaving group ability of iodide, makes it an attractive candidate for the functionalization of a wide range of nucleophiles. The protocols and insights provided in this application note are intended to serve as a foundational guide for the exploration of this promising reagent in synthetic chemistry and drug discovery programs. As with any new reagent, careful optimization and safety considerations are essential for successful implementation.
References
-
Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 20). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. Retrieved from [Link]
-
Purdue University. (n.d.). Relative nucleophilicities of anions in acetonitrile whose counterion, potassium. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
YouTube. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. Retrieved from [Link]
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Longdom Publishing. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. Retrieved from [Link]
-
YouTube. (2016, September 18). Nucleophilic Addition reactions. Retrieved from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]
-
YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
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Stereoselective Reactions Using Fluoroiodoacetonitrile: A Guide to Application and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorinated stereocenters is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] Among the array of fluorinated building blocks, α-fluoroacetonitriles have emerged as versatile synthons for constructing carbon-fluorine quaternary stereocenters.[3] This application note provides an in-depth guide to the stereoselective reactions involving the fluoroacetonitrile motif, with a focus on leveraging fluoroiodoacetonitrile as a precursor to the key nucleophilic intermediate. We will explore the mechanistic underpinnings of catalytic asymmetric reactions, provide detailed experimental protocols, and discuss critical parameters for achieving high stereocontrol, offering field-proven insights for researchers in organic synthesis and drug development.
The Core Challenge: Generating the α-Fluoroacetonitrile Carbanion
The synthetic utility of this compound hinges on its ability to act as a precursor to the α-fluoroacetonitrile carbanion. However, generating this nucleophile is not trivial. The C-H bond α to the nitrile and fluorine is acidic, yet its pKa is often not low enough for deprotonation with weak bases. This presents a significant challenge: the conditions required for deprotonation can lead to undesirable side reactions.
Key challenges include:
-
Low C-H Acidity: The electron-withdrawing nature of both the fluorine and nitrile groups stabilizes the conjugate base, but strong, carefully chosen bases are often required for efficient deprotonation.[4]
-
HF Elimination: In the presence of a base, the generated carbanion or the starting material can undergo elimination of hydrogen fluoride, leading to conjugated, non-fluorinated byproducts. This is a common decomposition pathway that must be mitigated.[4]
-
Stereocontrol: Once formed, the planar or rapidly inverting carbanion must be intercepted by an electrophile in a highly controlled, facial-selective manner to achieve high enantioselectivity. This necessitates the use of sophisticated chiral catalysts.
The successful application of this compound in stereoselective synthesis relies on catalytic systems that can generate the nucleophile under mild conditions and orchestrate its subsequent reaction with high fidelity.
Caption: Conceptual workflow for generating the key nucleophile.
Application I: Catalytic Asymmetric Addition to Imines (Mannich-Type Reaction)
The catalytic asymmetric addition of α-fluoroacetonitriles to imines is a powerful method for synthesizing chiral β-aminonitriles, which are precursors to valuable β-amino acids containing a fluorinated stereocenter. This transformation is often catalyzed by chiral metal complexes that act as Lewis acids, activating the imine towards nucleophilic attack and creating a chiral environment to control the facial selectivity.[3][5]
Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle. The chiral catalyst, typically a copper(I) complex with a chiral ligand, coordinates to both the imine and the α-fluoroacetonitrile. This dual coordination brings the reactants into close proximity within a rigid, chiral pocket. A weak base, often an alcohol or amine present in the reaction, facilitates the deprotonation of the α-fluoroacetonitrile. The resulting nucleophile then adds to the Si- or Re-face of the activated imine, dictated by the stereochemistry of the catalyst's ligand.[3] Subsequent protonolysis releases the product and regenerates the active catalyst.
Caption: Catalytic cycle for asymmetric Mannich-type reaction.
Representative Protocol: Asymmetric Addition to an N-Sulfonylimine
This protocol is adapted from established procedures for the catalytic asymmetric addition of α-fluoronitriles to imines.[3][6]
Materials:
-
Copper(I) Iodide (CuI)
-
Chiral Ligand (e.g., a chiral trisubstituted thiourea)
-
α-Aryl-α-fluoroacetonitrile (1.0 equiv)
-
N-Tosylbenzaldimine (1.2 equiv)
-
tert-Butanol (t-BuOH, 1.5 equiv)
-
Toluene (anhydrous, 0.1 M)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add CuI (5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous toluene to the vial, followed by t-BuOH (1.5 equiv). Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the N-tosylbenzaldimine (1.2 equiv) to the catalyst mixture.
-
Finally, add the α-aryl-α-fluoroacetonitrile (1.0 equiv) to initiate the reaction.
-
Stir the reaction mixture at the designated temperature (e.g., 25 °C) and monitor by TLC or LC-MS for consumption of the starting nitrile.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product to determine yield, diastereomeric ratio (by ¹H or ¹⁹F NMR), and enantiomeric excess (by chiral HPLC).
Performance Data
The following table summarizes representative data for the copper-catalyzed asymmetric addition, demonstrating the broad applicability and high stereoselectivity of the method.
| Entry | Aryl Group on Nitrile | Imine Substituent (R) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 4-MeO-Ph | 95 | >20:1 | 96 |
| 2 | 4-Cl-Ph | Ph | 92 | >20:1 | 95 |
| 3 | 2-Naphthyl | 4-CF₃-Ph | 88 | >20:1 | 94 |
| 4 | 3-Thienyl | 2-Furyl | 75 | 15:1 | 90 |
| (Data adapted from representative literature on similar reactions)[6] |
Application II: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
The Pd-catalyzed AAA provides a powerful route to construct vicinal stereocenters, including a C-F quaternary center, in a single step.[4] This reaction involves the nucleophilic attack of the α-fluoroacetonitrile anion on a π-allyl palladium intermediate, with stereocontrol governed by a chiral phosphine-based ligand.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of a palladium(0) complex, bearing a chiral ligand, to an allylic carbonate or acetate. This forms a cationic (π-allyl)Pd(II) complex. Simultaneously, a base deprotonates the α-fluoroacetonitrile to generate the nucleophile. This anion then attacks the π-allyl complex. The chiral ligand creates a highly asymmetric environment around the palladium center, directing the nucleophile to attack one of the two termini of the allyl group from a specific face, thereby setting the stereochemistry of both newly formed chiral centers. Reductive elimination releases the product and regenerates the Pd(0) catalyst.[4]
Caption: Catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.
Representative Protocol: Pd-Catalyzed AAA
This protocol is based on the work of Wolf and colleagues on the asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles.[4]
Materials:
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
Chiral Ligand (e.g., (R)-Trost ligand or a phosphinoxazoline ligand, 6 mol%)
-
α-Aryl-α-fluoroacetonitrile (1.0 equiv)
-
1,3-Diphenylallyl Acetate (1.2 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU, 20 mol%)
-
Tetrahydrofuran (THF, anhydrous, 0.2 M)
Procedure:
-
In a glovebox, charge an oven-dried vial with [Pd(allyl)Cl]₂ (2.5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous THF and stir the mixture for 20-30 minutes at room temperature until a clear, pale-yellow solution is formed.
-
Add the α-aryl-α-fluoroacetonitrile (1.0 equiv) and the 1,3-diphenylallyl acetate (1.2 equiv) to the vial.
-
Add the base, DBU (20 mol%), to the solution to initiate the reaction.
-
Seal the vial and stir at room temperature. Monitor the reaction progress by TLC.
-
Once the starting nitrile is consumed, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel, eluting with more diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (e.g., hexanes/ethyl acetate gradient).
-
Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC) of the purified product.
Performance Data
The following table summarizes results for the Pd-catalyzed AAA, showcasing the method's effectiveness in generating two adjacent stereocenters with high control.
| Entry | Aryl Group on Nitrile | Ligand | Yield (%) | dr | ee (%) (major diastereomer) |
| 1 | Phenyl | L9 | 85 | 1.8:1 | 98 |
| 2 | 4-F-Ph | L9 | 78 | 2.5:1 | 99 |
| 3 | 4-MeO-Ph | L9 | 90 | 3.0:1 | 97 |
| 4 | 2-Cl-Ph | L9 | 65 | 15:1 | 99 |
| *L9 refers to a specific phosphinoxazoline ligand from the cited literature.[4] |
Conclusion and Future Outlook
This compound serves as a valuable synthetic precursor for the stereoselective construction of molecules bearing α-fluoroacetonitrile motifs. Through catalytic asymmetric Mannich-type reactions and allylic alkylations, complex chiral architectures can be accessed with high levels of stereocontrol. The key to success lies in employing catalytic systems capable of generating the requisite nucleophile under mild conditions that suppress side reactions while precisely controlling the stereochemical outcome. These methods provide a robust platform for the synthesis of novel fluorinated compounds, which will undoubtedly continue to play a critical role in the development of next-generation pharmaceuticals and agrochemicals.[7]
References
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Kitamura, T., Komoto, R., Oyamada, J., Higashi, M., & Kishikawa, Y. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. The Journal of Organic Chemistry, 86(24), 18300–18303. [Link]
-
Balaji, P. V., Brewitz, L., Kumagai, N., & Shibasaki, M. (2019). Achiral Trisubstituted Thioureas as Secondary Ligands to CuI Catalysts: Direct Catalytic Asymmetric Addition of α-Fluoronitriles to Imines. Angewandte Chemie International Edition, 58(8), 2644–2648. [Link]
-
Balaraman, K., & Wolf, C. (2022). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. Angewandte Chemie International Edition, 61(12), e202116035. [Link]
-
Wu, J., & Toste, F. D. (2018). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 57(32), 10149-10153. [Link]
-
Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, asymmetric difluorination of β-substituted styrenes. Science, 353(6294), 51-54. [Link]
-
Ding, R., De los Santos, Z. A., & Wolf, C. (2019). Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters. ACS Catalysis, 9(3), 2169–2176. [Link]
-
Hoveyda, A. H., & Tenti, G. (2018). Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. Nature Chemistry, 10(11), 1146-1153. [Link]
-
Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Frostburg State University Chemistry Department. (2018). Halogenation of benzene - fluorination and iodination. YouTube. [Link]
-
Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]
-
Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
-
Kumar, A., & Sharma, G. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 6(10), 8251-8272. [Link]
-
University of York. Asymmetric Synthesis. University of York Chemistry Department. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Addition of Ammonia and Its Derivatives. Chemistry LibreTexts. [Link]
-
Herlé, M., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(16), 5736-5778. [Link]
-
Procter, G. (1995). Asymmetric Synthesis. Oxford University Press. [Link]
-
Adelphi University. (2018). Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. Adelphi University Publications. [Link]
-
Semantic Scholar. (2018). Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. Semantic Scholar. [Link]
-
Al-Aboudi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5089. [Link]
-
Chemistry LibreTexts. (2023). Reversible Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Khan Academy. (2014). Diastereoselectivity overview: stereospecific vs. stereoselective. YouTube. [Link]
-
Leah4sci. (2024). Nucleophilic Additions to Ketones and Aldehydes. YouTube. [Link]
-
ResearchGate. (2014). Nucleophilic Addition of Nonstabilized Carbanions to Imines and Imine Derivatives. ResearchGate. [Link]
-
NPTEL-NOC IITM. (2017). Stereospecific and Stereoselective Reactions and Asymmetric Synthesis. YouTube. [Link]
-
PubMed. (2025). A Medicinal Chemistry Perspective on FDA-Approved Small Molecule Drugs with a Covalent Mechanism of Action. PubMed. [Link]
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Application Note: Fluoroiodoacetonitrile in the Synthesis of 2-Amino-5-fluoropyrimidine, a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[1][2][3][4][5] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly improve a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] Fluoroiodoacetonitrile emerges as a valuable and versatile building block in this context, offering a reactive nitrile group and two distinct halogen atoms that can be selectively manipulated to construct complex fluorinated heterocyclic scaffolds. This application note provides a detailed protocol and mechanistic insights into the synthesis of 2-amino-5-fluoropyrimidine, a crucial intermediate for various therapeutic agents, utilizing this compound and guanidine.
The Versatility of this compound
This compound (FICH₂CN) is a bifunctional reagent with distinct reactive centers. The nitrile group can participate in cyclization reactions, while the fluorine and iodine atoms offer opportunities for further functionalization. The significant difference in the C-I and C-F bond strengths allows for selective reactions, making it a strategic choice for the synthesis of fluorinated heterocycles.
Synthesis of 2-Amino-5-fluoropyrimidine: A Mechanistic Overview
The synthesis of 2-amino-5-fluoropyrimidine from this compound and guanidine proceeds through a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of guanidine on the electrophilic carbon of the nitrile group in this compound. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen iodide to yield the stable aromatic pyrimidine ring.
Experimental Protocol: Synthesis of 2-Amino-5-fluoropyrimidine
This protocol details the step-by-step methodology for the synthesis of 2-amino-5-fluoropyrimidine from this compound and guanidine hydrochloride.
Materials:
-
This compound (≥98%)
-
Guanidine Hydrochloride (≥99%)
-
Sodium Ethoxide (NaOEt) solution in Ethanol (21 wt%)
-
Anhydrous Ethanol
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.0 eq).
-
Base Addition: To the flask, add a 21 wt% solution of sodium ethoxide in ethanol (2.2 eq) under a nitrogen atmosphere. Stir the mixture at room temperature for 15 minutes to generate free guanidine.
-
Addition of this compound: Dissolve this compound (1.0 eq) in anhydrous ethanol (50 mL) and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-amino-5-fluoropyrimidine.
Data Presentation:
| Entry | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | This compound | 2-Amino-5-fluoropyrimidine | 75-85 | >98 |
Visualizing the Synthesis
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-amino-5-fluoropyrimidine.
Reaction Mechanism Diagram:
Caption: Proposed reaction mechanism for the formation of 2-amino-5-fluoropyrimidine.
Conclusion and Future Perspectives
This application note demonstrates a robust and efficient protocol for the synthesis of 2-amino-5-fluoropyrimidine using this compound. This method provides a valuable route to a key pharmaceutical intermediate. The versatility of the iodo and fluoro groups on the starting material opens avenues for the synthesis of a diverse library of fluorinated pyrimidines for drug discovery programs. Further optimization of reaction conditions and exploration of one-pot procedures could enhance the industrial applicability of this synthetic route.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Application Notes and Protocols for the Scale-up Synthesis of Fluoroiodoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fluoroiodoacetonitrile stands as a valuable, yet challenging, building block in medicinal chemistry and drug development. Its unique combination of a fluorine atom, an iodine atom, and a nitrile group on a single carbon center offers a versatile handle for introducing these functionalities into complex molecules. This application note provides a comprehensive guide to the synthesis of this compound, with a strong emphasis on the practical considerations required for scaling the process from the laboratory bench to pilot plant production. We will delve into a proposed synthetic strategy, detailed experimental protocols, and the critical process parameters that must be addressed to ensure a safe, efficient, and reproducible scale-up.
Introduction: The Significance of this compound in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. Similarly, the iodine atom serves as a useful handle for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The nitrile group can act as a bioisostere for a carbonyl group or be transformed into other functional groups. The combination of these three functionalities in this compound makes it a highly sought-after reagent for the synthesis of novel pharmacophores. However, its synthesis is not trivial and requires careful consideration of reagent selection, reaction conditions, and safety protocols, especially when transitioning to a larger scale.
Proposed Synthetic Strategy: A Two-Step Halogen Exchange Approach
A direct and efficient synthesis of this compound is not prominently described in the literature, necessitating a rational design of the synthetic route. A plausible and scalable approach involves a sequential halogen exchange (Halex) reaction starting from a readily available precursor, such as dichloroacetonitrile. This strategy is divided into two key steps:
-
Fluorination (Swarts-type Reaction): The first step involves the replacement of one chlorine atom with fluorine. This can be achieved using a variety of fluorinating agents, with alkali metal fluorides being a common choice for industrial applications.[1][2][3][4][5]
-
Iodination (Finkelstein-type Reaction): The second step is the selective replacement of the remaining chlorine atom with iodine. The Finkelstein reaction, which utilizes an alkali metal iodide in a suitable solvent, is a classic and effective method for this transformation.[6][7][8][9][10]
This two-step approach allows for a controlled introduction of the halogen atoms and leverages well-established reaction principles.
Detailed Experimental Protocols
Step 1: Synthesis of Fluoroacetonitrile via Swarts-type Reaction
This protocol is a representative procedure and may require optimization based on available equipment and desired scale.
Reaction Scheme:
Cl₂CHCN + KF → FClCHCN + KCl
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Lab Scale) | Moles (Lab Scale) |
| Dichloroacetonitrile | 109.94 | 1.369 | 109.9 g | 1.0 |
| Potassium Fluoride (spray-dried) | 58.10 | - | 69.7 g | 1.2 |
| Acetonitrile (anhydrous) | 41.05 | 0.786 | 500 mL | - |
Procedure:
-
Reactor Setup: Equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with spray-dried potassium fluoride and anhydrous acetonitrile.
-
Heating and Pre-stirring: Begin stirring and heat the suspension to 80 °C.
-
Substrate Addition: Slowly add dichloroacetonitrile to the stirred suspension over a period of 1 hour, maintaining the internal temperature at 80-85 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature runaway.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium chloride precipitate and wash the filter cake with a small amount of acetonitrile.
-
Purification: The crude fluoroacetonitrile in the acetonitrile solution can be purified by fractional distillation.
Step 2: Synthesis of this compound via Finkelstein-type Reaction
Reaction Scheme:
FClCHCN + NaI → FICHCN + NaCl
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Lab Scale) | Moles (Lab Scale) |
| Fluoroacetonitrile (crude solution from Step 1) | 93.49 | - | Assumed ~0.9 mol | ~0.9 |
| Sodium Iodide | 149.89 | - | 149.9 g | 1.0 |
| Acetone (anhydrous) | 58.08 | 0.791 | 500 mL | - |
Procedure:
-
Reactor Setup: Use the same reactor setup as in Step 1.
-
Reagent Charging: Charge the flask with sodium iodide and anhydrous acetone.
-
Heating and Dissolution: Heat the mixture to 50 °C with stirring to dissolve the sodium iodide.
-
Substrate Addition: Slowly add the crude solution of fluoroacetonitrile from Step 1 to the reactor over 30 minutes. A white precipitate of sodium chloride should start to form.
-
Reaction Monitoring: Monitor the reaction by GC. The reaction is typically complete within 2-3 hours at 50-55 °C.
-
Work-up: Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.
-
Purification: The filtrate contains the desired this compound. The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Scale-up Synthesis Considerations
Transitioning the synthesis of this compound from the laboratory to a pilot or production scale introduces several challenges that must be proactively addressed.
Heat Management in Exothermic Halogen Exchange Reactions
Both the fluorination and iodination steps are exothermic.[11][12] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[13] This can lead to temperature gradients, localized "hot spots," and an increased risk of a thermal runaway.[11][13]
Mitigation Strategies:
-
Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids and good agitation.
-
Controlled Addition: Implement a controlled, slow addition of the limiting reagent to manage the rate of heat generation.
-
Real-time Monitoring: Employ in-situ temperature probes to continuously monitor the internal reaction temperature.[14][15][16][17]
-
Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to inform safe scale-up parameters.
Mixing and Mass Transfer
Inefficient mixing at a larger scale can lead to non-uniform reaction conditions, resulting in lower yields and increased impurity formation.[11][13]
Mitigation Strategies:
-
Agitator Design: Select an appropriate agitator (e.g., pitched-blade turbine) and optimize the stirring speed to ensure good mixing of the solid-liquid slurries in both reaction steps.
-
Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate mixing patterns in the scaled-up reactor and identify potential dead zones.
Raw Material Quality and Handling
The purity and physical properties of the starting materials are critical for a reproducible process.
-
Dichloroacetonitrile: Ensure the starting material is free of impurities that could interfere with the halogen exchange reactions.[18][19][20][21][22][23][24]
-
Alkali Halides: The particle size and surface area of the potassium fluoride and sodium iodide can significantly impact their reactivity. Spray-dried potassium fluoride is often preferred due to its higher surface area.
Process Analytical Technology (PAT)
Implementing PAT can provide real-time insights into the reaction progress, enabling better control and optimization.[14][15][16][17][25]
-
In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the disappearance of starting materials and the appearance of products and intermediates in real-time.
-
Online Chromatography: Automated online HPLC or GC can provide quantitative data on reaction conversion and impurity profiles.[16]
Purification at Scale
-
Filtration: The filtration of the inorganic salt byproducts (KCl and NaCl) can be challenging at a larger scale. The choice of filter (e.g., filter press, Nutsche filter) and filtration parameters will need to be optimized.
-
Distillation: Vacuum distillation for the final purification of this compound will require a robust vacuum system and careful control of the distillation parameters to avoid product decomposition.
-
Crystallization: For some applications, crystallization may be a viable purification method for the final product or key intermediates.[26][27][28][29][30]
Safety, Health, and Environmental (SHE) Considerations
The synthesis of this compound involves highly toxic and hazardous materials. A thorough risk assessment and strict adherence to safety protocols are paramount.
Handling of Cyanides
-
Toxicity: Dichloroacetonitrile and this compound are nitriles and should be handled with extreme caution due to the potential for cyanide toxicity.[31][32][33][34] All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat, must be worn at all times.[31][32][33][34]
-
Emergency Preparedness: An emergency plan should be in place, and all personnel should be trained on the procedures for handling cyanide exposure.[32][33][34] An antidote for cyanide poisoning should be readily available, and personnel should be trained in its administration.[33]
Handling of Halogenated Compounds
-
Toxicity and Environmental Impact: Halogenated organic compounds are often toxic and can be persistent in the environment.[35][36][37][38]
-
Waste Disposal: All halogenated waste must be segregated and disposed of according to institutional and regulatory guidelines.[35][36][37][38][39] Do not mix halogenated and non-halogenated waste streams.[36][37]
General Laboratory Safety
-
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent side reactions with moisture.
-
Pressure Relief: Reactors used for scale-up should be equipped with appropriate pressure relief devices.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable endeavor. By employing a rationally designed two-step halogen exchange strategy and paying meticulous attention to the critical scale-up parameters of heat management, mixing, and raw material quality, a robust and safe process can be developed. The integration of Process Analytical Technology will further enhance process understanding and control. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully scale the synthesis of this valuable building block, thereby accelerating the discovery of new and innovative medicines.
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Application Notes and Protocols for the Purification of Fluoroiodoacetonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroiodoacetonitrile is a valuable building block in medicinal chemistry and drug development, prized for its unique electronic properties. However, its synthesis often yields a crude product contaminated with various impurities that can hinder downstream applications. This guide provides a comprehensive overview of robust purification techniques tailored for the reaction products of this compound synthesis. We will delve into the rationale behind experimental choices, offering detailed, step-by-step protocols for fractional distillation, flash chromatography, and recrystallization, along with methods for purity assessment.
Introduction: The Challenge of Purifying this compound
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where a suitable leaving group on an acetonitrile derivative is displaced by a fluoride ion. A common route involves the reaction of iodoacetonitrile with an inorganic fluoride salt, such as potassium fluoride, in a polar aprotic solvent.
While effective, this synthesis can result in a complex mixture containing:
-
Unreacted Starting Materials: Iodoacetonitrile and the fluoride salt.
-
Reaction Byproducts: The displaced iodide salt (e.g., potassium iodide).
-
Solvent Residues: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Side-Reaction Products: Potential oligomers or decomposition products.
The inherent polarity of the nitrile functional group, coupled with the presence of two different halogens, presents a unique purification challenge.[1] Effective separation requires a strategic approach that considers the distinct physical and chemical properties of the target compound and its contaminants.
Pre-Purification Analysis: Know Your Impurities
Before embarking on a purification strategy, it is paramount to identify the major impurities in the crude reaction mixture. This knowledge will inform the selection of the most appropriate purification technique and help in troubleshooting.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of each component.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the impurities present. Comparison with known chemical shift databases can aid in their identification.[1][5][6]
A typical impurity profile might reveal the presence of the starting iodoacetonitrile and the reaction solvent. The significant difference in boiling points between this compound (estimated to be similar to acetonitrile's 82 °C) and iodoacetonitrile (182-184 °C at 720 mmHg) makes distillation a promising initial purification step.[7][8]
Purification Strategies: A Multi-Pronged Approach
A combination of techniques is often necessary to achieve high purity. The general workflow can be visualized as follows:
Figure 1: General purification workflow for this compound.
Fractional Distillation: The First Line of Defense
Given the likely significant difference in boiling points between this compound and common impurities like iodoacetonitrile and high-boiling solvents, fractional distillation is a highly effective initial purification step.[7][9][10][11][12]
Rationale: Fractional distillation separates components of a liquid mixture based on their different boiling points. By carefully controlling the temperature, compounds with lower boiling points will vaporize first, can be collected as distillate, and are thereby separated from less volatile substances.
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the crude mixture, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound reaction mixture. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that a steady reflux is maintained.
-
Collecting Fractions: Once the vapor temperature at the top of the column stabilizes at the boiling point of this compound (approximately 82 °C), begin collecting the distillate in the receiving flask.
-
Monitoring: Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill. At this point, change the receiving flask to collect this impurity as a separate fraction.
-
Completion: Continue the distillation until all the this compound has been collected or the temperature rises significantly.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Data Presentation:
| Parameter | Value | Source |
| This compound Boiling Point (estimated) | ~82 °C | [8][13] |
| Iodoacetonitrile Boiling Point | 182-184 °C (at 720 mmHg) | [7] |
| Acetonitrile Boiling Point | 82 °C | [8] |
| Propionitrile Boiling Point | 97 °C | [3] |
Table 1: Boiling points of relevant compounds.
Flash Chromatography: For High-Purity Separation
For removing impurities with similar boiling points or for achieving very high purity, flash chromatography is the method of choice.[14][15][16][17][18] Due to the polar nature of the nitrile group, a normal-phase silica gel setup is generally effective.
Rationale: Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the stationary phase. This allows for faster and more efficient separations compared to gravity-fed chromatography. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Protocol for Flash Chromatography:
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for polar nitriles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[15][18] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. Load the resulting dry powder onto the top of the column.[15]
-
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure using a pump or an inert gas source to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Purity Assessment: Analyze the final product for purity using GC-MS or NMR.
Figure 2: Step-by-step workflow for flash chromatography.
Recrystallization: The Final Polish
If this compound is a solid at room temperature or can be induced to crystallize at low temperatures, recrystallization is an excellent final purification step to remove trace impurities.[13][19][20][21][22]
Rationale: Recrystallization relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to adsorb the colored impurities and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Verification: Determine the melting point of the purified crystals and analyze them by GC-MS or NMR to confirm their purity.
Safety Precautions
This compound is expected to be a toxic and flammable compound, similar to other small organofluorine compounds and nitriles.[10][11][19] Therefore, all handling and purification procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Conclusion
The purification of this compound reaction products requires a systematic and well-planned approach. A combination of fractional distillation, flash chromatography, and, where applicable, recrystallization, provides a robust pathway to obtaining this valuable building block in high purity. Careful pre-purification analysis is crucial for selecting the optimal purification strategy and for troubleshooting any separation challenges. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and safely purify this compound for their downstream applications.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Kwazulu-Natal. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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Bionity.com. (n.d.). Fractional distillation. [Link]
-
Wikipedia. (2024, November 28). Fractional distillation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
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Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
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CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
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Chemistry LibreTexts. (2025, August 20). 9.4: Fractional Distillation. [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. [Link]
-
Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. [Link]
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Troubleshooting & Optimization
Common side reactions and byproducts in Fluoroiodoacetonitrile synthesis
Technical Support Center: Synthesis of Fluoroiodoacetonitrile
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals who are working with this challenging but valuable synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will explore the nuances of the halogen exchange reaction typically employed for this synthesis, focusing on common side reactions, byproduct formation, and strategies to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method for synthesizing this compound is via a halogen exchange reaction, specifically the Finkelstein reaction .[1][2][3] This SN2 reaction involves substituting a halogen (typically chlorine or bromine) with iodine. The starting material would be a precursor like 2-fluoro-2-chloroacetonitrile or 2-fluoro-2-bromoacetonitrile, which is then treated with an iodide salt.
The choice of starting material is critical. Bromo-derivatives are generally more reactive than chloro-derivatives in SN2 reactions, which can lead to faster reaction times or milder conditions.[2] The overall transformation is:
X-CH(F)-CN + MI → I-CH(F)-CN + MX (where X = Cl, Br and M = Na, K)
Q2: Why is acetone the preferred solvent for the Finkelstein reaction?
The selection of acetone as the solvent is a classic example of leveraging Le Châtelier's principle to drive a reaction to completion.[4] While the halogen exchange is an equilibrium process, the solubility of the alkali metal halide salts in acetone is highly differential.[5]
-
Sodium Iodide (NaI): Highly soluble in acetone.
-
Sodium Bromide (NaBr) & Sodium Chloride (NaCl): Very poorly soluble in acetone.[1][6]
As the reaction proceeds, the NaCl or NaBr byproduct precipitates out of the solution. This removal of a product from the equilibrium mixture forces the reaction to proceed in the forward direction, maximizing the yield of the desired this compound.[2][5]
Q3: What are the most critical parameters to control during the synthesis?
Several parameters must be meticulously controlled for a successful synthesis:
-
Anhydrous Conditions: Water can interfere with the reaction by solvating the iodide nucleophile, reducing its reactivity. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.
-
Reagent Purity: The purity of the starting haloacetonitrile is paramount. The presence of di-halogenated impurities will lead to corresponding di-iodinated byproducts.[7]
-
Temperature: The reaction is often run at reflux in acetone. However, this compound can be thermally sensitive. Excessive heat can lead to decomposition and polymerization, manifesting as a dark coloration of the reaction mixture. Careful temperature monitoring is essential.
-
Reaction Time: The reaction should be monitored (e.g., by GC-MS or TLC) to determine the point of maximum conversion without significant byproduct formation.
Q4: How should I purify the final product?
Given that this compound is a relatively low-boiling point liquid, vacuum distillation is the preferred method for purification. This minimizes thermal stress on the compound, reducing the risk of decomposition. Column chromatography on silica gel can be attempted, but the acidic nature of silica may promote decomposition of this sensitive halide. If chromatography is necessary, using a deactivated (neutral) stationary phase is advisable.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts and providing an initial estimate of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for structural confirmation and quantitative purity analysis (qNMR) if an internal standard is used. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify non-volatile impurities. A reverse-phase method with a C18 column is a good starting point.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low. What are the likely causes?
Low yield is a common frustration, but it can be systematically addressed.[9] Consider the following possibilities:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or poor reagent quality (e.g., wet NaI or solvent). The SN2 reaction may be sluggish.
-
Solution: Ensure all reagents are anhydrous. Increase the reaction time and monitor by GC or TLC until the starting material is consumed. Consider using a 1.5 to 2-fold excess of sodium iodide to push the equilibrium forward.
-
-
Product Decomposition:
-
Cause: this compound is thermally labile. If your reaction mixture turns dark brown or black, decomposition is likely occurring. This can be exacerbated by impurities or excessive heat.
-
Solution: Maintain the minimum necessary temperature for the reaction to proceed. After the reaction is complete, proceed with the workup immediately without letting the crude product sit for extended periods, especially at room temperature.
-
-
Losses During Workup:
-
Cause: The product is volatile. Significant amounts can be lost during solvent removal on a rotary evaporator.
-
Solution: Use minimal vacuum and a cooled receiving flask during rotary evaporation. After the initial workup and extraction, ensure the organic layer is thoroughly dried with a drying agent like MgSO₄, as residual water can co-distill with the product.
-
-
Side Reactions:
-
Cause: The presence of base (e.g., from basic impurities in reagents or glassware) can promote the elimination of HI to form fluoroacrylonitrile.
-
Solution: Ensure all glassware is clean and neutral. Use high-purity reagents.
-
Caption: A workflow for diagnosing the cause of low reaction yield.
Q2: My final product is impure. What are the common byproducts and how do I identify them?
Identifying impurities is the first step to eliminating them. The table below summarizes common culprits.
| Impurity Name | Probable Origin | Identification Method | Key Signature |
| Starting Material | Incomplete reaction. | GC-MS, NMR | Mass and fragmentation pattern corresponding to the starting material (e.g., 2-fluoro-2-bromoacetonitrile). |
| Diiodoacetonitrile | Presence of di-bromo or chloro-bromo impurity in the starting material. | GC-MS | Higher molecular weight peak with a characteristic iodine isotope pattern. |
| Fluoroacrylonitrile | Base-catalyzed elimination of HI from the product. | GC-MS, ¹H NMR | Lower molecular weight. In ¹H NMR, will show characteristic vinyl proton signals. |
| Polymeric Material | Thermal or base-induced decomposition and polymerization of the product or side products. | Visual, NMR | Dark, insoluble material. Broad, unresolved signals in the NMR spectrum. |
| Residual Solvent | Incomplete removal during purification. | ¹H NMR, GC-MS | Characteristic solvent peaks (e.g., acetone at ~2.17 ppm in CDCl₃). |
Q3: The reaction starts but seems to stall before completion. Why is this happening?
Reaction stalling is often related to the equilibrium nature of the Finkelstein reaction.
-
Cause: The precipitation of the sodium halide byproduct (e.g., NaBr) can coat the surface of the unreacted sodium iodide, effectively passivating it and preventing it from dissolving and participating in the reaction. This reduces the concentration of the active nucleophile in the solution.
-
Solution: Vigorous mechanical stirring is crucial to break up the precipitated salts and expose fresh surfaces of the sodium iodide. In some cases, adding a phase-transfer catalyst can help, although this adds another component to be removed later. Ensuring the reaction is sufficiently concentrated can also help maintain a high concentration of the dissolved iodide.
Key Reaction Mechanisms & Protocols
Primary Synthesis Pathway: SN2 Halogen Exchange
The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[10][11] The iodide ion (I⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the leaving group (Br⁻ or Cl⁻). The reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the carbon center.
Caption: The SN2 mechanism for the synthesis of this compound.
Common Side Reaction: E2 Elimination
If a base is present, it can abstract the alpha-proton, leading to an E2 elimination to form fluoroacrylonitrile and iodide.
Caption: Base-catalyzed E2 elimination side reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add sodium iodide (1.5 eq.) and anhydrous acetone. Stir until the NaI is fully dissolved.
-
Reaction: To the stirring solution, add 2-fluoro-2-bromoacetonitrile (1.0 eq.) dropwise at room temperature.
-
Heating: Heat the mixture to a gentle reflux (~56 °C) and maintain for 4-6 hours. A white precipitate (NaBr) should form.[12]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS.
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
Protocol 2: Workup and Purification
-
Filtration: Filter the reaction mixture through a pad of celite to remove the precipitated sodium bromide. Wash the filter cake with a small amount of fresh anhydrous acetone.
-
Solvent Removal: Combine the filtrate and washings. Carefully remove the acetone under reduced pressure using a rotary evaporator with a cooled water bath (e.g., 10-15 °C) to minimize product loss.
-
Extraction: To the remaining crude oil, add diethyl ether and wash with a small amount of cold water, followed by a wash with cold brine. This removes any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and again carefully remove the solvent.
-
Purification: Purify the resulting crude liquid by vacuum distillation. Collect the fraction corresponding to this compound, ensuring the collection flask is well-cooled.
References
-
Chemoselective synthesis of fluoroacetonitrile-containing terminal groups for stable non-fullerene acceptors. PMC - NIH. Available at: [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Available at: [Link]
-
Finkelstein reaction. Wikipedia. Available at: [Link]
-
FINKELSTEIN REACTION | EXPLANATION. AdiChemistry. Available at: [Link]
-
Finkelstein Reaction. Unacademy. Available at: [Link]
-
Finkelstein Reaction. BYJU'S. Available at: [Link]
-
Finkelstein Reaction. SATHEE. Available at: [Link]
- Method for synthesizing fluoroacetonitrile. Google Patents.
-
Class 11th – Methods of Preparation - Halogen Exchange Reaction. Tutorials Point. Available at: [Link]
-
Halogen exchange method (video). Khan Academy. Available at: [Link]
-
Preparation of Haloalkanes by Halide Exchange Reaction. organicmystery.com. Available at: [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. Available at: [Link]
- Synthesis method for pesticide intermediate trifluoroacetonitrile. Google Patents.
-
Finkelstein Reaction. J&K Scientific LLC. Available at: [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available at: [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
Troubleshooting fusion PCR - How to obtain correct product?. ResearchGate. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available at: [Link]
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- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 12. Iodoacetonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reactions with Fluoroiodoacetonitrile
Sources
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- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Reactivity of Fluoroiodoacetonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Fluoroiodoacetonitrile in their synthetic workflows. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you overcome low reactivity and other potential issues during your experiments.
Understanding the Unique Nature of this compound
This compound (FIAN) is a valuable C1 building block in medicinal chemistry and drug discovery for the introduction of a fluorinated stereocenter. However, its reactivity can be nuanced due to the presence of three distinct functional groups on a single carbon atom: a fluorine atom, an iodine atom, and a nitrile group. Understanding the interplay of these groups is critical for successful reactions.
-
Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the adjacent carbon, making it less susceptible to attack.
-
Leaving Group Ability: Iodine is an excellent leaving group due to its large size and the stability of the iodide anion. This makes the carbon atom susceptible to nucleophilic attack.
-
Nitrile Group: The nitrile group is also electron-withdrawing and can influence the reactivity of the α-carbon. It can also be a site for unwanted side reactions under certain conditions.
The balance of these electronic and steric factors dictates the reactivity of this compound and is often the source of experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My nucleophilic substitution reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer:
Low reactivity in nucleophilic substitution reactions is a common issue with this compound. Several factors could be at play, primarily related to the choice of nucleophile, solvent, and reaction conditions.
Troubleshooting Steps:
-
Evaluate Your Nucleophile:
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., alkoxides, amides) may react slowly due to the electron-withdrawing effect of the fluorine atom. "Soft" nucleophiles (e.g., thiolates, malonates) are often more effective as they are more sensitive to the polarizability of the C-I bond.
-
Steric Hindrance: Bulky nucleophiles will react slower. If possible, consider using a less sterically hindered nucleophile.
-
-
Solvent Selection is Crucial:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus increasing its effective nucleophilicity.[1][2]
-
Protic Solvents: Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
-
Temperature Optimization:
-
Gently increasing the reaction temperature can significantly enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions or decomposition of the starting material or product. Monitor the reaction closely by TLC or LC-MS.
-
-
Consider a Catalyst:
-
Phase-Transfer Catalysts (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system, a PTC like a quaternary ammonium salt (e.g., TBAB) can be highly effective in transporting the nucleophile to the organic phase.
-
Lewis Acids: In some cases, a mild Lewis acid might activate the C-I bond, but this should be approached with caution as it could also promote side reactions involving the nitrile group.
-
Experimental Protocol: A General Approach for Nucleophilic Substitution
FAQ 2: I am observing significant amounts of side products in my reaction. What are the common side reactions of this compound and how can I minimize them?
Answer:
The formation of side products is often a consequence of the multiple reactive sites within the this compound molecule and its potential for elimination or reaction with the nitrile group.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Plausible Cause | Recommended Solution |
| Elimination (Formation of Fluoroacrylonitrile) | Strong, sterically hindered bases. | Use a weaker, less hindered base or a non-basic nucleophile. Lower the reaction temperature. |
| Reaction at the Nitrile Group | Strongly acidic or basic conditions, or strongly nucleophilic reagents that can attack the nitrile carbon. | Maintain neutral or mildly basic/acidic conditions. Protect the nitrile group if necessary, although this adds extra steps. |
| Halogen-Metal Exchange | Use of organometallic reagents like Grignard or organolithium reagents.[3] | If C-C bond formation is desired, consider alternative coupling strategies that do not involve highly reactive organometallics. |
| Decomposition | High temperatures, prolonged reaction times, or presence of strong acids/bases. | Monitor the reaction closely and stop it once the starting material is consumed. Use milder reaction conditions. |
Visualizing the Reaction Pathways:
Caption: Potential reaction pathways for this compound.
FAQ 3: My product containing the fluoroacetonitrile moiety is unstable during workup or purification. What are the best practices for handling and purifying these compounds?
Answer:
Products derived from this compound can sometimes be sensitive to acidic or basic conditions, or even to silica gel during chromatography.
Workup and Purification Best Practices:
-
Aqueous Workup:
-
Avoid strong acidic or basic washes if your product contains sensitive functional groups. Use a saturated solution of sodium bicarbonate for a mild basic wash and a dilute solution of ammonium chloride for a mild acidic wash.
-
If your product is water-soluble, consider back-extracting the aqueous layer multiple times with your organic solvent.[4]
-
-
Purification:
-
Column Chromatography: If you suspect your compound is sensitive to silica gel, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification method. Ensure the temperature is kept as low as possible to prevent decomposition.
-
Crystallization: If your product is a solid, recrystallization is often the best method to obtain high purity material.
-
Logical Flow for Troubleshooting Product Instability:
Caption: Decision tree for troubleshooting product instability.
Handling and Storage of this compound
Question: What are the recommended handling and storage conditions for this compound?
Answer:
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. It is light-sensitive and should be stored in an amber-colored bottle. For long-term storage, refrigeration is recommended.
-
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from sources of ignition.
-
References
- Liotta, C. L., et al. (1974). Chemistry of "naked" anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with a variety of organic substrates. Journal of the American Chemical Society, 96(7), 2250–2252.
- Kondo, Y., et al. (2007). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1283-1288.
- Fleming, F. F., & Zhang, Z. (2004). Metalated nitriles: halogen-metal exchange with alpha-halonitriles. Organic letters, 6(4), 501–503.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
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- 2. Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Metalated nitriles: halogen-metal exchange with alpha-halonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
Optimizing reaction conditions for Fluoroiodoacetonitrile (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of Fluoroiodoacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution reaction known as the Halogen Exchange (Halex) reaction.[1] This process typically involves the substitution of a more labile halogen (like chlorine or bromine) on a dihaloacetonitrile precursor with fluoride. The reaction is facilitated by an alkali fluoride salt in a polar aprotic solvent.
The general scheme is as follows:
X-CH(I)-CN + MF → F-CH(I)-CN + MX
Where:
-
X is a leaving group, typically Cl or Br.
-
MF is an inorganic fluoride source, such as Potassium Fluoride (KF) or Cesium Fluoride (CsF).
The success of this reaction hinges on the activation of the carbon center by the electron-withdrawing nitrile group, making it susceptible to nucleophilic attack by the fluoride ion.
Q2: How does temperature critically impact the synthesis?
Temperature is a crucial parameter that directly influences both reaction rate and product purity.
-
Rate Acceleration: Like most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of fluoride substitution. Many Halex reactions require elevated temperatures, often in the range of 50-120°C, and sometimes as high as 180-200°C to proceed efficiently.[2][3]
-
Side Reactions and Decomposition: Excessively high temperatures can be detrimental. They can lead to thermal pyrolysis of the starting material, the product, or the solvent, resulting in a complex mixture of by-products and a lower yield of the desired this compound.[4] It is essential to find an optimal temperature that provides a reasonable reaction rate without causing significant degradation.
Q3: What are the ideal solvents for this reaction and why?
The choice of solvent is paramount for a successful Halex reaction. Polar aprotic solvents are strongly preferred because they can effectively solvate the cation (e.g., K⁺ from KF) while leaving the fluoride anion relatively "naked" and highly nucleophilic.[5][6]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Sulfolane, and Dimethylacetamide (DMAC) are excellent choices.[6][7]
-
Performance: DMSO, in particular, has been shown to provide dramatically higher yields in some Halex reactions compared to other traditional solvents like DMF or sulfolane.[1] The high polarity and boiling point of these solvents make them suitable for the required reaction temperatures.[5]
-
Aqueous Mediums: While less common for this specific transformation, some multicomponent reactions have shown that water can be a surprisingly effective solvent, occasionally outperforming organic solvents like acetonitrile or ethanol.[8] However, for a standard Halex reaction, the low solubility of organic precursors and the potential for hydrolysis make water a less ideal choice.
Q4: What is the function of a catalyst in this synthesis?
While the reaction can proceed without a catalyst, the rate can be impractically slow. Catalysts are used to enhance the reaction rate significantly.
-
Phase-Transfer Catalysts (PTCs): Since the inorganic fluoride salt (e.g., KF) is often poorly soluble in the organic solvent, a PTC is used to shuttle the fluoride anion from the solid phase into the organic phase where the reaction occurs.
-
Common PTCs: Examples include quaternary ammonium salts (e.g., tetramethylammonium chloride), phosphonium-based ionic liquids, and crown ethers (e.g., 18-crown-6).[5][6][7] These catalysts form a complex with the cation (K⁺), and the resulting lipophilic ion pair has much greater solubility in the organic medium, thereby increasing the effective concentration of the fluoride nucleophile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q: My reaction yield is consistently low. What are the likely causes?
A: Low yield is a common problem that can often be traced back to one of several factors. A systematic approach is the best way to diagnose the issue.
-
Insufficient Temperature: The reaction may be too slow at the current temperature. Incrementally increase the temperature by 10-15°C, but monitor closely for by-product formation. The optimal range is typically between 50-120°C.[2]
-
Presence of Water: The fluoride source (e.g., KF) and the solvent must be rigorously dried. Water can hydrate the fluoride anion, significantly reducing its nucleophilicity. It can also lead to hydrolysis of the nitrile group. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ineffective Catalyst: If using a phase-transfer catalyst, ensure it is active and used at the correct loading (typically 5-10 mol%). Phosphonium-based ionic liquids have shown high thermal stability and efficiency for reactions above 100°C.[5]
-
Incorrect Solvent: The choice of a polar aprotic solvent is critical. If you are using a solvent like acetonitrile or THF, switching to a more polar option like DMSO or sulfolane can dramatically improve the yield.[1]
Q: I'm observing significant by-product formation. How can I improve selectivity?
A: The formation of impurities is often related to reaction conditions being too harsh or the presence of contaminants.
-
Excessive Temperature: As mentioned, high temperatures can cause decomposition.[4] Try reducing the reaction temperature. While this will slow the reaction, it may significantly improve selectivity towards the desired product.
-
Purity of Starting Materials: Ensure the purity of your dihaloacetonitrile precursor. Impurities can lead to competing side reactions.
-
Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can lead to the degradation of the product. Monitor the reaction progress by TLC or GC and quench it once the starting material is consumed.
-
Solvent Impurities: In some industrial settings, recycled solvents have been known to carry over contaminants that can catalyze unwanted side reactions.[7] Using fresh, high-purity solvent is recommended.
Q: The reaction is very slow or stalls completely. What should I check?
A: A stalled reaction points to a fundamental issue with one of the core components.
-
Fluoride Source Reactivity: The reactivity of alkali fluorides follows the order CsF > KF > NaF. If using KF, consider spray-drying it to increase its surface area and reactivity. Alternatively, switching to the more reactive but more expensive CsF can be effective.
-
Catalyst Poisoning: The phase-transfer catalyst can be "poisoned" by impurities. Ensure all glassware is scrupulously clean and reagents are pure.
-
Poor Mixing: In a solid-liquid phase transfer reaction, efficient stirring is crucial to ensure interaction between the solid fluoride salt and the liquid phase. Use a powerful overhead or magnetic stirrer.
-
Reagent Stoichiometry: Ensure that a slight excess of the fluoride source is used (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
Data & Protocols
Table 1: Comparison of Solvents for Halex Reactions
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Key Advantages |
| DMSO | Polar Aprotic | 47 | 189 | Excellent solvating power, high boiling point, often gives superior yields.[1] |
| Sulfolane | Polar Aprotic | 43 | 285 | Very high thermal stability, suitable for high-temperature reactions.[5] |
| DMAC | Polar Aprotic | 38 | 165 | Good alternative to DMSO, also a powerful solvent.[7] |
| DMF | Polar Aprotic | 37 | 153 | Commonly used, but may be less effective than DMSO for some reactions.[1] |
| Acetonitrile | Polar Aprotic | 38 | 82 | Lower boiling point limits its use for reactions requiring high heat.[8] |
Experimental Protocol: General Procedure for this compound Synthesis
This is a representative protocol and should be adapted and optimized for specific laboratory conditions and substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add spray-dried Potassium Fluoride (1.5 equivalents).
-
Reagents: Add the phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) followed by the polar aprotic solvent (e.g., DMSO, sufficient to make a 0.5 M solution).
-
Starting Material: Add the bromoiodoacetonitrile or chloroiodoacetonitrile precursor (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor its progress by GC-MS or TLC.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether), and filter to remove inorganic salts. Wash the filtrate with water to remove the high-boiling-point solvent (e.g., DMSO).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualized Workflows
Reaction Pathway
Caption: General workflow for the synthesis of this compound via a Halex reaction.
Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting low-yield reactions.
References
-
ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature.
-
ResearchGate. (n.d.). Effects of different solvents on the Halex reaction of...
-
gChem Global. (n.d.). Halex Reaction.
-
Google Patents. (2014). CN104230753A - Method for synthesizing fluoroacetonitrile.
-
Google Patents. (2001). US6198011B1 - Solvents for use in fluorination reactions.
-
LGC, Biosearch Technologies. (n.d.). Synthesizer common question and troubleshooting.
-
gChem Global. (n.d.). Halex Comparative Reaction.
-
IChemE. (1995). An overview of the Shell fluoroaromatics plant explosion.
-
National Institutes of Health. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
-
ResearchGate. (2006). Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid.
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents [patents.google.com]
- 3. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. icheme.org [icheme.org]
- 8. researchgate.net [researchgate.net]
Fluoroiodoacetonitrile (FIAN) Technical Support Center: Troubleshooting & Avoidance of Decomposition Pathways
Welcome to the technical support center for Fluoroiodoacetonitrile (FIAN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the handling, storage, and use of FIAN. Given the reactivity of this unique reagent, understanding its potential decomposition pathways is critical for experimental success and ensuring the integrity of your results. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
My reaction yield is consistently low when using FIAN. What could be the cause?
Low yields in reactions involving FIAN can often be attributed to the degradation of the reagent before or during the reaction. FIAN is susceptible to several decomposition pathways, primarily driven by light, heat, and the presence of nucleophiles.
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, it is advisable to check the purity of your FIAN stock, especially if it has been stored for an extended period. This can be done using techniques like NMR or GC-MS to detect the presence of common degradation products.
-
Control Reaction Conditions: Carefully review your experimental setup to minimize exposure to light and heat. Use amber glassware or cover your reaction vessel with aluminum foil to prevent photodecomposition.[1][2] If the reaction allows, consider running it at a lower temperature.
-
Evaluate Reagent Compatibility: Ensure that all reagents and solvents in your reaction mixture are compatible with FIAN. Strong nucleophiles, including certain bases or even seemingly innocuous reagents with lone pairs of electrons, can initiate decomposition.[3][4]
I've noticed a discoloration (e.g., a slight yellow or brown tint) in my FIAN stock solution. Is it still usable?
Discoloration is a common indicator of FIAN decomposition. The C-I bond in FIAN is relatively weak and can break, leading to the formation of elemental iodine (I₂), which can impart a yellowish-brown color to the solution.
Recommendation:
It is strongly recommended not to use discolored FIAN. The presence of decomposition products can lead to unpredictable side reactions and significantly impact the accuracy and reproducibility of your experiments. The ideal practice is to use fresh, pure FIAN for your reactions. For guidance on stability testing, you can refer to FDA guidelines on drug product stability.[5][6]
In-Depth Troubleshooting Guides
Issue 1: Unidentified Peaks in Post-Reaction Analysis
Scenario: You are performing a reaction with FIAN and upon analysis (e.g., LC-MS, GC-MS), you observe unexpected peaks that do not correspond to your starting materials or desired product.
Potential Cause: These peaks are likely degradation products of FIAN. The specific byproducts formed will depend on the decomposition pathway.
Analytical Approach to Identification:
Forced degradation studies can be instrumental in identifying potential degradation products.[7][8] This involves intentionally exposing FIAN to various stress conditions:
| Stress Condition | Experimental Protocol | Potential Decomposition Products |
| Acidic Hydrolysis | Dissolve FIAN in a solution of 0.1 M HCl and heat at 60°C for 24 hours. | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Basic Hydrolysis | Dissolve FIAN in a solution of 0.1 M NaOH at room temperature for 12 hours. | Similar to acidic hydrolysis, but potentially faster. |
| Oxidative Degradation | Treat FIAN with 3% H₂O₂ at room temperature for 24 hours.[9] | Formation of various oxidized species. |
| Photolytic Degradation | Expose a solution of FIAN to UV light (e.g., 254 nm) for 48 hours.[9] | Homolytic cleavage of the C-I bond, leading to radical species. |
| Thermal Degradation | Heat a sample of FIAN at a controlled temperature (e.g., 105°C) for 24 hours.[9] | Can induce both homolytic cleavage and other rearrangements. |
By analyzing the samples from these stress tests, you can create a profile of potential degradation products, which will aid in the interpretation of your reaction analyses.
Key Decomposition Pathways and How to Avoid Them
Photolytic Decomposition
The carbon-iodine bond in FIAN is susceptible to cleavage upon exposure to light, particularly UV radiation.[1][2] This process, known as photolysis, generates a highly reactive radical intermediate.
Caption: Photolytic decomposition of this compound.
Avoidance Strategies:
-
Storage: Always store FIAN in amber vials or containers that block UV light.
-
Handling: When weighing or transferring FIAN, work in an area with minimal direct light exposure.
-
Experimental Setup: For reactions involving FIAN, use amber glassware or wrap the reaction vessel in aluminum foil.
Nucleophilic Substitution/Decomposition
FIAN can be susceptible to attack by nucleophiles.[3][4] Nucleophiles are electron-rich species that are attracted to electron-deficient centers.[10] In FIAN, the carbon atom is electrophilic and can be a target for nucleophilic attack.
Caption: Nucleophilic substitution at the carbon center of FIAN.
Common Nucleophiles to be Cautious of:
-
Hydroxides (e.g., NaOH, KOH)
-
Alkoxides (e.g., NaOMe, NaOEt)
-
Amines (primary, secondary, and tertiary)
-
Thiolates
-
Even some solvents like alcohols, if heated or under basic conditions.
Avoidance Strategies:
-
Solvent Choice: Use aprotic, non-nucleophilic solvents when possible. Acetonitrile is often a suitable choice.[11][12]
-
Reagent Selection: Be mindful of the nucleophilicity of all reagents in your reaction mixture. If a strong base is required, consider using a non-nucleophilic one, such as DBU or a hindered amine base.
-
Temperature Control: Nucleophilic reactions are often accelerated by heat. Running your reaction at a lower temperature can help to minimize nucleophilic decomposition of FIAN.
Thermal Decomposition
While more stable than some other iodo-compounds, FIAN can undergo thermal decomposition at elevated temperatures. Similar to photolysis, this can lead to the homolytic cleavage of the C-I bond.
Avoidance Strategies:
-
Storage Temperature: Store FIAN in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures. If a reaction requires heat, perform a stability study of FIAN under those conditions to determine its half-life.
Summary of Best Practices for Handling FIAN
| Practice | Rationale |
| Use in a well-ventilated area | To avoid inhalation of any volatile components or decomposition products.[11][12] |
| Wear appropriate PPE | Standard laboratory practice: safety glasses, lab coat, and gloves. |
| Store in a cool, dark place | To prevent thermal and photolytic decomposition.[5][13] |
| Use fresh or recently purified FIAN | To ensure the absence of decomposition products that could interfere with the reaction. |
| Choose compatible solvents and reagents | To avoid nucleophilic degradation pathways. |
By understanding the inherent reactivity of this compound and implementing these preventative measures, you can significantly improve the success and reproducibility of your experiments. For further safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
- [No Author]. (n.d.). Relative nucleophilicities of anions in acetonitrile whose counterion, potassium.
- Sharma, P., et al. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.
- [No Author]. (2025). How many of the following compounds undergo photolytic decomposition? Filo.
- [No Author]. (2019). Decomposition mechanism and kinetics of iso-C4 perfluoronitrile (C4F7N) plasmas.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
- [No Author]. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI.
- Infinity Learn. (n.d.). What is photolytic decomposition?
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- Crash Course. (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube.
- FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products.
- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.
- [No Author]. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
- Waters Corporation. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube.
- [No Author]. (2016). Nucleophilic Addition reactions. YouTube.
- [No Author]. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.
- Kurykin, M. A., et al. (1996). Reactions of perfluoroalkylacetones with nucleophilic reagents. Journal of Fluorine Chemistry.
- FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
- [No Author]. (n.d.). Parallel pathways in methanol decomposition on Pt(111).
- [No Author]. (n.d.). Stability of commonly used antibiotic solutions in an elastomeric infusion device. PubMed.
- FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
- [No Author]. (n.d.). QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products. Korea Science.
- [No Author]. (2025). Silver Chloride Decomposition in Sunlight. YouTube.
- [No Author]. (n.d.). Collection - Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. ACS Figshare.
Sources
- 1. How many of the following compounds undergo photolytic decomposition? A.. [askfilo.com]
- 2. What is photolytic decomposition? [infinitylearn.com]
- 3. youtube.com [youtube.com]
- 4. longdom.org [longdom.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products -Analytical Science and Technology | Korea Science [koreascience.kr]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 13. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluoroiodoacetonitrile-Derived Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluoroiodoacetonitrile (FINA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this versatile but challenging reagent. The unique chemical nature of FINA, containing both a fluorine and an iodine atom on the α-carbon, imparts valuable reactivity but also introduces specific purification hurdles related to product stability and impurity profiles. This document is structured to address these issues in a practical, question-and-answer format, grounded in chemical principles and supported by established protocols.
Section 1: Core Purification Challenges & FAQs
This section addresses the most common issues encountered during the workup and purification of reaction mixtures involving FINA.
Question 1: My product is decomposing during silica gel column chromatography. What is happening and how can I prevent it?
Answer:
This is the most frequently reported issue when purifying products derived from FINA. The root cause is the inherent acidity of standard silica gel.
-
Causality - Why it Happens:
-
Acid-Labile Bonds: The α-fluoro-α-iodoacetonitrile moiety and its derivatives can be highly sensitive to acid. The silanol groups (Si-OH) on the surface of silica gel are weakly acidic (pKa ≈ 4.5) and can catalyze the degradation of sensitive molecules.
-
Dehalogenation: The carbon-iodine bond is particularly susceptible to cleavage under acidic conditions, leading to a deiodinated byproduct that can be difficult to separate from the desired product. In harsher conditions, defluorination can also occur.
-
Elimination Reactions: For aldol-type adducts (α-fluoro-β-hydroxy nitriles), the acidic silica surface can readily catalyze the elimination of water, leading to an undesired α,β-unsaturated nitrile.
-
-
Troubleshooting & Solutions:
-
Use Deactivated Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica. This is typically done by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the eluent system.[1][2]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different bulk stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[1] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Reverse-Phase Chromatography (C18): For moderately polar compounds, reverse-phase flash chromatography using solvent systems like acetonitrile/water or methanol/water can be an excellent, albeit more costly, alternative. The stationary phase is non-acidic, and separation is based on hydrophobicity.
-
-
Avoid Chromatography - Consider Recrystallization: If your product is a solid, recrystallization is often the best purification method. It avoids interaction with stationary phases altogether and can yield highly pure material. Common solvent systems include ethyl acetate/hexanes, dichloromethane/pentane, or isopropanol.
-
Question 2: I'm observing a significant amount of deiodinated byproduct in my final product. How can I minimize its formation?
Answer:
Loss of the iodine atom is a common side reaction. It can occur both during the reaction and the subsequent purification.
-
Causality - Why it Happens:
-
Radical Reactions: The C-I bond is relatively weak and can be cleaved under radical conditions, which can be initiated by light or trace metal impurities.
-
Reductive Quenching: Certain reaction workup procedures, especially those involving reductive agents, can lead to the cleavage of the C-I bond.
-
Stationary Phase Interaction: As mentioned in the previous question, the acidic nature of silica gel can promote deiodination.
-
-
Troubleshooting & Solutions:
-
Protect from Light: Perform the reaction and workup in vessels protected from light (e.g., wrapped in aluminum foil) to minimize light-induced radical formation.
-
Degas Solvents: Use solvents that have been degassed (e.g., by bubbling nitrogen or argon through them) to remove dissolved oxygen, which can participate in radical pathways.
-
Careful Quenching: Quench the reaction with a non-reductive aqueous solution, such as saturated ammonium chloride (NH₄Cl), instead of stronger reducing agents.
-
Purification Strategy: Employ the purification strategies for acid-sensitive compounds outlined in Question 1 (deactivated silica, alumina, or recrystallization) to prevent deiodination on the column.
-
Question 3: My reaction is incomplete, and the starting this compound is difficult to remove from the product. What's the best approach?
Answer:
This compound is a relatively volatile and nonpolar small molecule, which can complicate its removal.
-
Causality - Why it Happens:
-
Co-elution: Due to its low polarity, FINA tends to elute quickly during normal-phase chromatography, often co-eluting with nonpolar products.
-
Volatility: While its volatility can be an advantage, it can also lead to issues during solvent removal under high vacuum, where it may co-distill with the solvent.
-
-
Troubleshooting & Solutions:
-
Drive the Reaction to Completion: The best solution is to avoid the problem in the first place. Monitor the reaction closely by TLC or LC-MS and ensure all the FINA is consumed before workup. This might involve extending the reaction time, adding a slight excess of the nucleophile, or gentle heating if the product is stable.
-
High-Vacuum Evaporation: For less volatile products, carefully removing the solvent and then leaving the crude mixture on a high-vacuum line (with a cold trap) for an extended period can remove a significant portion of the residual FINA.
-
Chromatography Optimization: If chromatography is necessary, use a shallow gradient with a very nonpolar solvent system at the beginning (e.g., starting with pure hexanes or pentane) to try and wash the FINA off the column before eluting the more polar product.
-
Preparative HPLC: For high-value products where co-elution is a major issue, preparative HPLC offers much higher resolution than flash chromatography and can often resolve closely eluting compounds.
-
Section 2: Experimental Protocols & Data
To provide a practical context, this section includes a detailed protocol for a common issue and a data table comparing purification strategies.
Protocol 1: Purification of an Acid-Sensitive Product using Triethylamine-Deactivated Silica Gel
This protocol describes the steps to prepare and use a neutralized silica gel column for purifying a product prone to degradation.
Objective: To purify an aldol adduct of this compound without causing elimination or dehalogenation.
Methodology:
-
Prepare the Eluent: Select an appropriate eluent system based on TLC analysis (e.g., 30% Ethyl Acetate in Hexane). To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% (v/v).
-
Prepare the Silica Slurry (Wet Loading):
-
In a beaker, add the required amount of silica gel.
-
Add the 1% TEA-containing eluent to the silica gel to form a slurry. Gently stir to ensure it is homogenous and free of air bubbles.
-
-
Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure or a pump to pack the bed firmly.
-
Equilibrate the Column: Run 2-3 column volumes of the 1% TEA-containing eluent through the packed column to ensure the entire stationary phase is neutralized.
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble products, perform a dry loading by adsorbing the crude product onto a small amount of fresh silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect: Run the column using the 1% TEA-containing eluent, collecting fractions and monitoring by TLC as usual.
Rationale: The triethylamine, a volatile base, adsorbs to the acidic silanol sites on the silica surface, effectively neutralizing them and creating a much milder environment for the sensitive product as it passes through the column.[1][2]
Table 1: Comparison of Purification Strategies for a Hypothetical FINA-Derived Product
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Standard Silica Gel | 60% (with 25% deiodinated impurity) | 55% | Inexpensive, readily available. | High risk of product decomposition and side reactions.[1] |
| TEA-Deactivated Silica | >95% | 85% | Significantly reduces decomposition, good resolution. | Requires addition of base, which may need to be removed later. |
| Neutral Alumina | >95% | 82% | Excellent for acid-sensitive compounds, no additive needed. | Can have different selectivity than silica, may be less effective for some separations.[1] |
| Recrystallization | >99% | 75% (after losses in mother liquor) | Potentially highest purity, avoids stationary phases, scalable. | Only applicable to solids, yield can be lower. |
| Reverse-Phase HPLC | >98% | 90% | Excellent for polar compounds, high resolution, inert phase. | Expensive, requires specialized equipment, solvent intensive. |
Section 3: Mechanistic & Workflow Diagrams
Visual aids can clarify the chemical transformations and decision-making processes involved in purification.
Diagram 1: Key Side Reactions During FINA Product Purification
This diagram illustrates the two major degradation pathways for a generic FINA-derived aldol adduct on acidic silica gel.
Caption: Degradation pathways of a FINA adduct on acidic silica gel.
Diagram 2: Troubleshooting Logic for FINA Product Purification
This decision tree provides a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Richmond. (2020). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. Retrieved from [Link]
-
CSUB Department of Chemistry. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]
-
Scribd. (n.d.). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. Retrieved from [Link]
- Google Patents. (2017). CN107417570B - Method for preparing α-hydroxy nitrile using acetone cyanohydrin.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved from [Link]
-
YouTube. (2020, December 10). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Ben's Chem Videos. Retrieved from [Link]
-
Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
-
Myers, A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. PubMed Central. Retrieved from [Link]
-
Biotage. (2023, January 30). Using adducts and fragments to identify compounds in mass-directed flash chromatography. Retrieved from [Link]
-
Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results with Fluoroiodoacetonitrile (FIAN)
Welcome to the technical support center for Fluoroiodoacetonitrile (FIAN). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments with this versatile, yet sensitive, reagent. Our goal is to provide you with the expertise and field-proven insights necessary to achieve consistent and reliable results.
Introduction: Understanding the Instability of FIAN
This compound (FIAN) is a valuable building block in organic synthesis and bioconjugation, particularly in the preparation of PET imaging agents and other labeled molecules. However, its inherent reactivity, stemming from the electrophilic carbon adjacent to the nitrile group and the presence of two different halogen atoms, can lead to a variety of side reactions and decomposition pathways. This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reagent Stability and Handling
Question 1: I've noticed a decrease in the purity of my FIAN over time, even when stored in the freezer. What is causing this degradation and how can I prevent it?
Answer:
The stability of FIAN, much like its analogue iodoacetonitrile, is a critical factor for reproducible experiments.[1][2][3] Degradation can occur through several mechanisms, even under seemingly ideal storage conditions.
-
Light Sensitivity: Haloacetonitriles are known to be light-sensitive.[3] Photodissociation of the carbon-iodine bond can generate radical species, leading to dimerization, polymerization, or reaction with trace impurities.
-
Thermal Instability: While freezer storage is recommended, repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Iodoacetonitrile has a recommended storage temperature of 2-8°C.[1][2][4] Strong heating should be avoided as it can lead to decomposition.[1]
-
Hydrolysis: Trace amounts of water can lead to the hydrolysis of the nitrile group to form fluoroiodoacetamide and subsequently fluoroiodoacetic acid, especially in the presence of acidic or basic impurities.[5]
Troubleshooting Protocol: Proper Storage and Handling of FIAN
-
Storage:
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use an inert atmosphere (e.g., argon or nitrogen) when handling the reagent, especially if it will be stored again.
-
Use clean, dry glassware and syringes.
-
Question 2: My reaction yields are inconsistent, and I suspect the quality of my FIAN is the issue. How can I assess the purity of my reagent?
Answer:
Verifying the purity of FIAN before each use is crucial for consistent results. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to assess the purity of FIAN. The presence of unexpected peaks can indicate impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate FIAN from its impurities. This is particularly useful for quantifying the purity of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can identify and quantify volatile impurities that may be present in your FIAN sample.
Data Summary: Common Impurities in Haloacetonitrile Synthesis
| Impurity | Potential Source | Analytical Detection Method |
| Bromoacetonitrile | Incomplete Finkelstein reaction during synthesis.[3][6] | GC-MS, HPLC |
| Fluoroiodoacetamide | Hydrolysis of the nitrile group.[5] | HPLC, LC-MS |
| Di- or polymerized products | Light or heat-induced decomposition. | NMR, HPLC, LC-MS |
| Residual Solvents (e.g., Acetone) | From synthesis and purification steps.[3][6] | GC-MS, ¹H NMR |
Category 2: Reaction Conditions and Side Reactions
Question 3: I am performing a nucleophilic substitution reaction with a primary amine and observing multiple products. What are the likely side reactions?
Answer:
Reactions between FIAN and primary or secondary amines can be complex due to the multiple reactive sites on both molecules.[7][8][9]
-
Over-alkylation: The initial product of the reaction, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine.[7]
-
Reaction at the Nitrile Group: While less common under standard alkylation conditions, amines can potentially react with the nitrile group, especially at elevated temperatures or in the presence of certain catalysts.
-
Base-Induced Elimination: If the reaction conditions are too basic, elimination of HI or HF could occur, leading to the formation of unsaturated byproducts.
Workflow for Minimizing Side Reactions with Amines
Caption: A workflow to minimize side reactions in the alkylation of amines with FIAN.
Question 4: My reaction is sensitive to the solvent used. What is the impact of protic vs. aprotic solvents on reactions with FIAN?
Answer:
The choice of solvent is critical in modulating the reactivity of nucleophiles with FIAN.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the nucleophile and the leaving group. For anionic nucleophiles like fluoride in radiolabeling, protic solvents can form strong hydrogen bonds, effectively "caging" the nucleophile and reducing its reactivity.
-
Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): Polar aprotic solvents are generally preferred for Sɴ2 reactions involving FIAN. They can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and more reactive. Acetonitrile is a common choice for reactions involving haloacetonitriles.[10]
Data Summary: Impact of Solvent on Nucleophilic Substitution
| Solvent Type | Effect on Nucleophile | Preferred Reaction Type | Example Solvents |
| Protic | Solvated and less reactive | Sɴ1 | Water, Ethanol, Methanol |
| Aprotic | "Naked" and more reactive | Sɴ2 | Acetonitrile, DMF, DMSO |
Question 5: I am using FIAN for bioconjugation to a peptide containing cysteine, methionine, and lysine residues and see evidence of off-target modification. How can I improve the selectivity?
Answer:
While FIAN is a useful tool for alkylating nucleophiles, its reactivity is not always perfectly selective. Similar to other iodo-compounds, it can react with various nucleophilic amino acid side chains.[11]
-
Cysteine (Thiol group): This is typically the most reactive residue towards iodo-compounds, forming a stable thioether bond.
-
Methionine (Thioether): The sulfur in methionine can be alkylated, leading to a sulfonium ion.
-
Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine are nucleophilic and can be alkylated.
-
Lysine (Primary amine): The ε-amino group of lysine is a primary amine and can be alkylated.
-
N-terminus (Primary amine): The N-terminal amino group of the peptide is also a potential site for alkylation.
Troubleshooting Protocol: Improving Selectivity in Bioconjugation
-
pH Control: The reactivity of different amino acid side chains is highly pH-dependent.
-
Cysteine alkylation is most efficient at a slightly alkaline pH (around 8.0-8.5).[11]
-
Alkylation of primary amines (lysine, N-terminus) is more favorable at higher pH values.
-
Careful control of the reaction buffer pH can significantly improve selectivity for cysteine.
-
-
Stoichiometry: Use the lowest effective concentration of FIAN to minimize off-target reactions. A slight excess (1.1-1.5 equivalents) is often sufficient for complete cysteine modification.
-
Reaction Time: Monitor the reaction progress and quench it as soon as the desired modification is complete to prevent further reaction at less reactive sites.
-
Blocking Agents: In some cases, reversible blocking of more reactive groups may be necessary to achieve the desired selectivity.
Diagram of Potential Side Reactions in Peptide Labeling
Caption: Potential reaction sites for FIAN on a peptide.
Conclusion
Achieving consistent and reproducible results with this compound requires a thorough understanding of its chemical properties and potential pitfalls. By carefully controlling storage conditions, verifying reagent purity, and optimizing reaction parameters such as solvent and pH, researchers can minimize inconsistent outcomes and harness the full potential of this valuable reagent. This guide provides a foundation for troubleshooting common issues, but we encourage you to consult the cited literature for a deeper understanding of the underlying principles.
References
-
Iodoacetonitrile, 97%. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
-
Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
ACETONITRILE 1606. (n.d.). CDC. Retrieved January 20, 2026, from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. (2000). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Iodoacetonitrile (98%). (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]
-
Ensuring the Purity of Acetonitrile During Quality Control Testing. (2010, March 1). American Laboratory. Retrieved January 20, 2026, from [Link]
-
Influence of Water Content on Basicities in Acetonitrile. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The action of iodoethyl alcohol on thiol compounds and on proteins. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
The general mechanism for acetonitrile hydrolysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
24.7: Reactions of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
n-iodosuccinimide. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved January 20, 2026, from [Link]
-
Reaction of trichloroacetonitrile with primary and secondary amines. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinetics of acetonitrile-assisted oxidation of tertiary amines by hydrogen peroxide. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive - Canada.ca. Retrieved January 20, 2026, from [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. (n.d.). Retrieved January 20, 2026, from [Link]
-
Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. (n.d.). Digital Commons@ETSU. Retrieved January 20, 2026, from [Link]
Sources
- 1. Iodoacetonitrile - Safety Data Sheet [chemicalbook.com]
- 2. 碘乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Iodoacetonitrile | 624-75-9 [chemicalbook.com]
- 4. 碘乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Iodoacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fluoroiodoacetonitrile (FINA) in High-Stakes Synthesis
Welcome to the technical support center for Fluoroiodoacetonitrile (FINA). This guide is designed for researchers, scientists, and drug development professionals who utilize FINA in sensitive applications, particularly in the field of radiolabeling for Positron Emission Tomography (PET). As a specialized reagent, the purity of FINA is paramount to achieving reproducible, high-yield, and clean reaction outcomes. Impurities, even at trace levels, can lead to failed syntheses, complex purification challenges, and inconsistent results.
This document provides in-depth troubleshooting advice, scientifically grounded explanations for common issues, and validated protocols to help you identify and mitigate problems arising from FINA impurities.
Section 1: FAQ - Understanding this compound Purity
This section addresses the most common foundational questions regarding FINA quality and handling.
Q1: What are the most common impurities in this compound and what is their origin?
A1: The impurity profile of this compound is intrinsically linked to its synthesis. The most common industrial synthesis is a halide exchange reaction, such as a Swarts-type reaction, where a more readily available precursor like Chloroiodoacetonitrile or Bromoiodoacetonitrile is treated with a fluoride salt.[1][2]
Based on this pathway, the following impurities are frequently encountered:
-
Unreacted Starting Material (e.g., Chloroiodoacetonitrile): Incomplete reaction can leave residual chloro- or bromo-analogs in the final product. These are highly problematic as their reactivity is similar to FINA, leading to the formation of undesired chlorinated or brominated byproducts in your reaction.
-
Di-halogenated Species (e.g., Di-iodomethane, Fluoro-chloroacetonitrile): Side reactions during synthesis can generate various di-halogenated methanes and acetonitriles. These can compete in nucleophilic substitution reactions, leading to a complex and difficult-to-separate mixture of products.
-
Protic Impurities (Water, Residual Alcohols): Protic species are particularly detrimental in reactions involving highly sensitive nucleophiles, such as the [¹⁸F]fluoride used in PET radiolabeling. Water can hydrolyze the FINA reagent or, more critically, solvate the anionic nucleophile through hydrogen bonding, drastically reducing its reactivity and leading to low or no product yield.[3][4][5]
-
Acidic Impurities (e.g., Acetic Acid): In a stark industrial example, the Shell Halex process disaster was traced back to an acidic impurity (acetic acid) that catalyzed a catastrophic thermal runaway in a halide exchange reaction.[6] While FINA reactions are on a much smaller scale, acidic impurities can neutralize the bases required for many nucleophilic substitution reactions, thereby inhibiting the desired transformation.
Table 1: Common Impurities in this compound and Their Impact
| Impurity Class | Specific Example | Typical Origin | Impact on Nucleophilic Substitution Reactions |
| Halogenated Precursors | Chloroiodoacetonitrile | Incomplete halide exchange synthesis | Competes with FINA, leading to chlorinated byproducts; complicates product purification. |
| Di-halogenated Species | Di-iodomethane | Side reactions during synthesis | Acts as an alternative electrophile, generating undesired side products and reducing yield. |
| Protic Impurities | Water (H₂O) | Atmospheric exposure, solvent contamination | Severely reduces nucleophilicity of anions (e.g., [¹⁸F]F⁻) via solvation, leading to low or failed reactions.[3][4] |
| Acidic Impurities | Acetic Acid | Hydrolysis of solvent or reagent over time | Neutralizes essential bases, preventing nucleophile activation and halting the reaction.[6] |
Q2: How can I assess the purity of my this compound reagent before use?
A2: Given the potential impact of impurities, we strongly recommend that each new batch of FINA is qualified in your lab before being used in a critical synthesis. The primary method for this is Gas Chromatography-Mass Spectrometry (GC-MS). A GC-MS analysis will allow you to separate volatile impurities and identify them by their mass-to-charge ratio. This provides a clear picture of not just the purity percentage but also the nature of the contaminants you might be dealing with. For a detailed method, see Protocol 1 in Section 3.[7][8][9]
Q3: Is there an "acceptable" purity level for FINA in sensitive applications like [¹⁸F]radiolabeling?
A3: For demanding applications like PET tracer synthesis, the highest possible purity is required, typically >99.5% as determined by GC analysis. However, the nature of the remaining <0.5% is more critical than the absolute number. For instance, 0.1% of a protic impurity like water can be far more damaging to a water-sensitive radiofluorination reaction than 0.1% of an inert solvent residue.[10][11] Therefore, a purity assessment should focus on identifying and quantifying the specific impurities listed in Table 1.
Section 2: Troubleshooting Guide - Diagnosing Reaction Failures
This section is structured to help you diagnose and resolve specific experimental problems.
Problem 1: My [¹⁸F]fluorination reaction has failed or shows very low radiochemical yield (RCY).
-
Question: I performed a nucleophilic substitution with no-carrier-added [¹⁸F]fluoride on my precursor using a new bottle of this compound, and the RCY was <5%. What is the most likely cause?
-
Answer: The most probable culprit in this scenario is the presence of protic impurities , most commonly water, in your this compound reagent. The [¹⁸F]fluoride ion is a highly reactive "naked" nucleophile in anhydrous, aprotic solvents like acetonitrile or DMSO.[3][5] When protic species are present, they form a hydrogen-bonding "cage" around the fluoride anion.[4] This solvation shell stabilizes the anion, drastically reducing its nucleophilicity and preventing it from attacking the electrophilic carbon on your precursor. Even trace amounts of water can lead to a complete reaction failure.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously dried, and all other reagents and solvents were of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Qualify the Reagent: Analyze your FINA sample using GC-MS (see Protocol 1 ) with a focus on detecting water or other protic species.
-
Purify the Reagent: If the FINA is found to be contaminated, it must be purified. For removing water, distillation from a suitable drying agent like calcium hydride is effective (see Protocol 2 ).
Problem 2: My reaction is messy, showing multiple, difficult-to-separate byproducts.
-
Question: My HPLC and LC-MS analysis shows the consumption of my starting material, but alongside my desired product, I see several other major peaks with similar retention times. What could be causing this?
-
Answer: This issue strongly suggests the presence of reactive impurities in your this compound that are competing with it in the reaction. The most likely candidates are unreacted halogenated precursors (like Chloroiodoacetonitrile) or di-halogenated species . These impurities are structurally and electronically similar to FINA and will react with your nucleophile at a comparable rate, leading to a family of related products that are often challenging to separate chromatographically.
Troubleshooting Steps:
-
Detailed MS Analysis: Carefully examine the mass spectra of your byproduct peaks. Look for mass differences corresponding to the replacement of fluorine with chlorine (approx. +16 amu) or other suspected halogens.
-
Reagent Qualification: Analyze your FINA by GC-MS to confirm the presence and identity of these halogenated impurities.
-
Purification or Re-synthesis: If the FINA is contaminated, it must be purified, typically by fractional distillation. If purification is not feasible, the batch should be discarded, and a new, high-purity source should be procured and qualified.
Section 3: Key Experimental Protocols
These protocols provide a starting point for in-house quality control and purification.
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol outlines a general method for identifying and quantifying volatile impurities in FINA.
Objective: To determine the purity of a FINA sample and identify halogenated or protic impurities.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium as carrier gas.
-
Anhydrous acetonitrile (or other suitable solvent) for dilution.
-
Autosampler vials with septa.
Procedure:
-
Sample Preparation: In a controlled inert atmosphere (glovebox or dry box), prepare a dilute solution of FINA (e.g., 1 µL in 1 mL of anhydrous acetonitrile). The use of acetonitrile as the solvent is generally compatible with GC-MS systems.[7][12]
-
GC Method:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 35 - 300 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity by the area percent method.
-
Identify impurity peaks by comparing their mass spectra against a known library (e.g., NIST) and by interpreting the fragmentation patterns for characteristic halogen isotopes.
-
Protocol 2: Small-Scale Purification of FINA by Distillation
This protocol is for removing less volatile or non-volatile impurities. Warning: This procedure should only be performed by personnel experienced with handling hazardous materials and distillation techniques.
Objective: To purify FINA from contaminants such as unreacted starting materials or decomposition products.
Apparatus:
-
A microdistillation apparatus with a short path head.
-
Heating mantle with a stirrer.
-
Thermometer.
-
Vacuum pump and gauge (if vacuum distillation is required).
-
Drying agent (e.g., powdered Calcium Hydride, CaH₂).
-
All glassware must be oven-dried and assembled hot under an inert atmosphere.
Procedure:
-
Drying: Add the impure FINA to the distillation flask containing a small amount of powdered CaH₂ (approx. 1-2% w/v). Stir the mixture at room temperature for 1-2 hours under an inert atmosphere to remove trace water.
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Distillation:
-
Gently heat the flask while stirring.
-
FINA has a boiling point of approximately 142-144°C at atmospheric pressure. Collect the fraction that distills over within a narrow range (e.g., ±1°C) of the expected boiling point.
-
Discard the initial forerun and the final residue in the distillation pot.
-
-
Storage: Collect the purified FINA in a clean, dry, amber glass bottle and store it under an inert atmosphere, sealed with a septum cap, and refrigerated to minimize decomposition.
References
-
Lee, E., et al. (2014). Late-stage [¹⁸F]Fluorination: New Solutions to Old Problems. PMC. [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Study.com. [Link]
-
Reusch, W. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
Le, H. T., et al. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. MDPI. [Link]
-
Bernard-Gauthier, V., et al. (2018). A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature. [Link]
-
Hooker, J. M. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents. Chemistry Stack Exchange. [Link]
-
Pees, B., et al. (2023). On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. PMC. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Lisova, K., et al. (2019). Effect of base to precursor ratio on fluorination efficiency and... ResearchGate. [Link]
-
Chromatography Forum. (2013). Acetonitril in GC-MS. Chromatography Forum. [Link]
-
Scientific Update. (2020). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Scientific Update. [Link]
-
Wang, Y., et al. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). MDPI. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of different compounds in an acetonitrile extract of Cladophora glomerata. ResearchGate. [Link]
-
Al-Marzoqi, A. H., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central. [Link]
-
Evano, G., et al. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]
-
Organic Mystery. (n.d.). Preparation of Haloalkanes by Halide Exchange Reaction. organicmystery.com. [Link]
Sources
- 1. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicmystery.com [organicmystery.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Acetonitril in GC-MS - Chromatography Forum [chromforum.org]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Selective Functionalization of Fluoroiodoacetonitrile
Welcome to the technical support guide for Fluoroiodoacetonitrile (FIAN). This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Core Principles of Reactivity in this compound
This compound, F(I)CHCN, is a trifunctional molecule presenting three distinct sites for chemical modification: the C-I bond, the C-F bond, and the nitrile group (-C≡N). Understanding the hierarchy of their reactivity is paramount for achieving selective functionalization.
-
The Carbon-Iodine (C-I) Bond: This is the most labile site on the molecule. The C-I bond is significantly weaker than the C-F bond, making it the primary target for a vast array of transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.[1][2][3] The iodine atom is an excellent leaving group.
-
The Nitrile (-C≡N) Group: The nitrile carbon is electrophilic due to the electronegativity of the nitrogen atom.[4][5][6][7] It is susceptible to attack by strong nucleophiles (like Grignard reagents) or can be hydrolyzed under acidic or basic conditions to form amides and carboxylic acids.[4][5][7][8] Its reactivity is generally lower than that of the C-I bond, allowing for a wide window of selective C-I functionalization.
-
The Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry. Consequently, it is the most inert site on the FIAN molecule. Cleavage and functionalization of this bond require harsh conditions or specialized catalytic systems and are typically not observed under the conditions used for C-I or nitrile chemistry.[9][10]
This reactivity hierarchy forms the basis of all selective strategies involving FIAN.
Caption: Reactivity hierarchy of functional groups in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: How can I achieve selective substitution of the iodine atom without affecting the fluorine or nitrile groups?
This is the most common and synthetically useful transformation of FIAN. The key is to exploit the high reactivity of the C-I bond.
Answer: Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation. The reactivity of organic halides in these reactions follows the order I > Br > Cl >> F, making the C-I bond in FIAN exceptionally reactive under these conditions.[1]
Recommended Reaction Classes:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a robust and widely used method.[11][12]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[1][13][14][15][16]
-
Heck Coupling: For C-C bond formation with alkenes.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.
Troubleshooting Guide: Low Yield in Cross-Coupling Reactions
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Inactivity | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst or may have decomposed. Solution: Switch to a more easily activated Pd(0) source like Pd₂(dba)₃ or use a pre-formed, air-stable precatalyst. Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[17][18] |
| Poor Ligand Choice | The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-deficient substrate like FIAN, an electron-rich phosphine ligand (e.g., SPhos, P(tBu)₃) is often required to promote the rate-limiting oxidative addition step.[17] |
| Inappropriate Base | The base is crucial for the transmetalation step in Suzuki couplings.[11][12] A weak base may not activate the boronic acid sufficiently. Solution: For Suzuki couplings, try a stronger base like Cs₂CO₃ or K₃PO₄. For Sonogashira couplings, an amine base like Et₃N or DIPEA is standard.[1] |
| Side Reactions | In Suzuki couplings, protodeborylation (hydrolysis of the boronic acid) can be a major side reaction, especially with heteroaryl boronic acids.[18] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common issue, often exacerbated by the presence of oxygen.[13] Solution: Use freshly prepared reagents, ensure rigorous anaerobic conditions, and consider adding the FIAN slowly to the reaction mixture to maintain a low concentration relative to the coupling partner. |
FAQ 2: I am attempting a nucleophilic substitution with a strong nucleophile (e.g., an alkoxide) and observing a complex mixture. What is happening?
Answer: While the C-I bond is the primary site for nucleophilic substitution, strong, basic nucleophiles can lead to competing side reactions.
Potential Issues:
-
Attack at the Nitrile Carbon: Very strong nucleophiles can attack the electrophilic nitrile carbon.[5][7]
-
Elimination: Strong bases can potentially promote the elimination of HI or HF, although this is less common.
-
Low C-H Acidity: The acidity of the C-H bond in arylfluoroacetonitriles can be low, making deprotonation and subsequent side reactions a possibility under strongly basic conditions.[19]
Troubleshooting & Recommendations:
-
Use Softer Nucleophiles: Thiolates, azides, and cyanides are generally "softer" nucleophiles and are more likely to selectively displace the iodide.
-
Modify Conditions: Use non-basic conditions where possible. For example, for C-N bond formation, consider a Buchwald-Hartwig amination instead of direct substitution with a lithium amide.
-
Protect the Nitrile (Advanced): In complex syntheses, if the nitrile group's reactivity is problematic, it can be temporarily converted to a less reactive functional group, though this adds steps to the synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol provides a reliable starting point for the coupling of FIAN with a terminal alkyne.
Materials:
-
This compound (FIAN) (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL per 1 mmol of FIAN) followed by the amine base (e.g., Et₃N).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the terminal alkyne via syringe, followed by the this compound.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reactions are typically complete within 2-16 hours.[14]
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Advanced Topics
FAQ 3: Is it ever possible to selectively functionalize the C-F bond?
Answer: Yes, but it is challenging and not the standard mode of reactivity. The high bond strength of the C-F bond makes it inert to most common reagents. However, specialized methods are emerging:
-
Cobalt-Catalyzed Cross-Coupling: Certain cobalt catalytic systems, often in the presence of additives like LiI, have been shown to cleave unactivated aliphatic C-F bonds and participate in cross-coupling reactions with Grignard reagents.[10] Applying such a system to FIAN would be an exploratory research project.
-
Photoredox Catalysis: Organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes.[20] While FIAN is aliphatic, related principles might be adaptable under specific conditions.
It is critical to note that these are advanced, non-trivial methods. For nearly all synthetic goals, the strategy should revolve around functionalizing the C-I bond first.
FAQ 4: How does the nitrile group react under reducing or hydrolytic conditions?
Answer: The nitrile group can be transformed, but this typically requires conditions that are distinct from those used for C-I functionalization.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (F(I)CH-CH₂NH₂).[5][8] Milder reagents like DIBAL-H can lead to the corresponding aldehyde after hydrolysis of the intermediate imine.
-
Hydrolysis: Heating FIAN in strong aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) will hydrolyze the nitrile, first to an amide (F(I)CH-CONH₂) and then to a carboxylic acid (F(I)CH-COOH).[4][5][7]
Key Consideration: These transformations should generally be performed after the desired C-I functionalization is complete, as the reagents used (especially strong nucleophiles/bases like LiAlH₄ or NaOH) can react at the C-I position.
Caption: Decision tree for the selective functionalization of FIAN.
References
- Advanced Organic Synthesis with Fluoroacetonitrile: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers . MDPI. Available at: [Link]
-
Sonogashira Coupling . NROChemistry. Available at: [Link]
-
Nucleophilic substitution - Wikipedia . Wikipedia. Available at: [Link]
-
Selective Csp3-F Bond Functionalization with Lithium Iodide . Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . pubs.acs.org. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton . University of Southampton. Available at: [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PMC - PubMed Central. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl . NIH. Available at: [Link]
-
Nucleophilic Substitution Reaction . BYJU'S. Available at: [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents . organic-chemistry.org. Available at: [Link]
-
20.7: Chemistry of Nitriles . chem.libretexts.org. Available at: [Link]
-
Reactivity of Nitriles . Chemistry LibreTexts. Available at: [Link]
-
O.Chem I: Nitrile and its reactivity as an electrophile : r/chemhelp . Reddit. Available at: [Link]
-
Nitrile - Wikipedia . Wikipedia. Available at: [Link]
-
Reactions of Nitriles . Chemistry Steps. Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros . Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Fluoroiodoacetonitrile
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Fluoroiodoacetonitrile (FIAN), a halogenated nitrile, presents unique analytical challenges and opportunities due to the presence of fluorine, iodine, and a nitrile group. This guide provides an in-depth comparison of key analytical methods for the comprehensive characterization of FIAN, offering field-proven insights and detailed experimental protocols.
Introduction to this compound and its Analytical Significance
This compound (F-CH(I)-C≡N) is a small, reactive molecule with potential applications in organic synthesis and pharmaceutical development. Its structural features—a stereocenter, a fluorine atom for potential PET imaging applications, an iodine atom as a heavy-atom label or for further functionalization, and a nitrile group—necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability studies. The choice of analytical technique is critical and is dictated by the specific information required, whether it be structural elucidation, quantification, or impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural characterization of organic molecules, and for a fluorinated compound like FIAN, it is particularly powerful.[1] The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's connectivity and stereochemistry.
The Power of ¹⁹F NMR
The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[1] For FIAN, the ¹⁹F NMR spectrum will provide a wealth of information:
-
Chemical Shift (δ): The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing initial confirmation of the fluoroacetonitrile structure.
-
Coupling Constants (J): The coupling between ¹⁹F and the adjacent proton (¹JFH) and carbon (¹JFC) will be observed, confirming the F-CH connectivity. Long-range couplings may also be present.
Complementary ¹H and ¹³C NMR
-
¹H NMR: The proton on the α-carbon will appear as a doublet of doublets due to coupling with both the ¹⁹F and potentially the ¹⁴N of the nitrile group. The chemical shift will be indicative of the electronegative environment.
-
¹³C NMR: The spectrum will show two distinct carbon signals for the nitrile carbon and the α-carbon. The α-carbon signal will be split into a doublet due to the one-bond coupling with ¹⁹F.
Quantitative NMR (qNMR) for Purity Assessment
The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[2] By using a certified internal standard of known concentration and purity, the absolute purity of a FIAN sample can be determined.[2]
Experimental Protocol: ¹⁹F qNMR for Purity Determination of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., trifluorotoluene) and add it to the same NMR tube.[1]
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃) that dissolves both the sample and the internal standard.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer (e.g., 300 MHz or higher).[2]
-
Use a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of both the analyte and internal standard signals (typically 5 times the longest T₁).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
Area = Integral area of the signal
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
Weight = Weighed mass
-
Purity_Standard = Purity of the internal standard
-
Workflow for NMR Analysis of this compound
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.[3] For FIAN, both low-resolution and high-resolution mass spectrometry (HRMS) are valuable.
Ionization Techniques
Given the polarity of the nitrile group, electrospray ionization (ESI) is a suitable "soft" ionization technique that is likely to yield the protonated molecule [M+H]⁺ or adducts with solvent molecules (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺).[3][4] Electron ionization (EI) could also be used, particularly in conjunction with gas chromatography, but may lead to extensive fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of FIAN. This is crucial for confirming the molecular formula and distinguishing it from isobaric species.
Tandem Mass Spectrometry (MS/MS)
By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.[3] For FIAN, expected fragmentation pathways could involve the loss of I, F, HCN, or combinations thereof, providing further structural confirmation.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 1 µg/mL in the initial mobile phase composition.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan (e.g., m/z 50-300) to identify the parent ion, followed by a product ion scan of the protonated molecule.
-
Collision Energy: Optimize to achieve characteristic fragmentation.
-
-
-
Data Analysis:
-
Identify the accurate mass of the parent ion and confirm its elemental composition using HRMS.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of this compound.
-
Chromatographic Techniques: Purity and Impurity Profiling
Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds.[5] However, the reactivity of some fluorine-containing compounds can pose a challenge, potentially leading to degradation on the column.[6] Careful selection of a robust and inert column, such as one with a wax-based stationary phase, is crucial.[7]
Experimental Protocol: GC-FID for Purity Analysis of this compound
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
-
GC System and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 200 °C).
-
Oven Program: A temperature gradient to separate the analyte from any impurities (e.g., start at 50 °C, hold for 1 min, ramp to 200 °C at 10 °C/min).
-
Detector: FID at 250 °C.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the peak area percentages (assuming equal response factors for all components).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination.[9][10] A reversed-phase method with UV detection is generally a good starting point for a molecule like FIAN, which contains a chromophore (the nitrile group).
Workflow for Chromatographic Analysis
Caption: Workflow for chromatographic analysis of FIAN.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11][12] For FIAN, the FTIR spectrum will show characteristic absorption bands for the C-F, C-I, and C≡N bonds.
Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C-F (Fluoride) | 1000 - 1400 | Strong |
| C-I (Iodide) | 500 - 600 | Medium |
| C-H (Alkane) | 2850 - 3000 | Medium |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the liquid or solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[12]
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands and compare them to known correlation charts to confirm the presence of the expected functional groups.
-
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations | Primary Application for FIAN |
| NMR | Unambiguous structure, stereochemistry, quantification | Highly specific, quantitative, non-destructive | Lower sensitivity than MS, requires soluble sample | Structural elucidation and purity assessment |
| MS | Molecular weight, elemental composition, fragmentation | High sensitivity, small sample amount needed | Isomers may not be distinguishable, ionization dependent | Molecular weight confirmation and impurity ID |
| GC | Purity, separation of volatile impurities | High resolution for volatile compounds | Potential for thermal degradation of analyte | Analysis of volatile impurities and starting materials |
| HPLC | Purity, separation of non-volatile impurities | Wide applicability, robust | Requires soluble sample, chromophore for UV detection | Routine purity testing and stability studies |
| FTIR | Presence of functional groups | Fast, non-destructive, easy to use | Not suitable for complex mixtures, not quantitative | Rapid confirmation of functional groups |
Conclusion
The comprehensive characterization of this compound requires a synergistic approach utilizing multiple analytical techniques. NMR spectroscopy stands out for its ability to provide definitive structural information and accurate quantification. Mass spectrometry is indispensable for confirming the molecular weight and aiding in the identification of unknown impurities. Chromatographic methods, particularly HPLC, are the workhorses for routine purity assessments. Finally, FTIR offers a quick and straightforward method for functional group confirmation. By judiciously applying these techniques, researchers can ensure the quality, purity, and structural integrity of this compound for its intended applications in research and development.
References
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]
-
ResearchGate. (2020, March 5). Analytical methods for the determination of fluoroquinolones in solid environmental matrices. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST WebBook. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid scan FTIR spectra in acetonitrile between 50 ms () and 3 s () after... Retrieved from [Link]
-
ResearchGate. (2010). EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. Retrieved from [Link]
-
Princeton Collaborative Low Temperature Plasma Research Facility. (n.d.). Fourier Transform Infrared Spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006, September 29). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
PubMed. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Retrieved from [Link]
-
YouTube. (2023, February 9). How To Read FTIR Spectroscopy? Chemistry For Everyone. Retrieved from [Link]
-
Chromatography Forum. (2015, March 28). Acetonitrile and GC. Retrieved from [Link]
-
ResearchGate. (2020, March 5). fluoroquinolones: official and reported methods of analysis (review). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. Retrieved from [Link]
-
National Library of Medicine. (n.d.). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Retrieved from [Link]
-
Waters Corporation. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Retrieved from [Link]
-
PubMed. (2023, May 8). A Chemical Characterization Workflow for Nontargeted Analysis of Complex Extracts from Polymer Based Medical Device Using High Resolution LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of: A) a 100 mM solution of acetonitrile dissolved... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]
-
YouTube. (2019, November 13). How The T.O.F. Mass Spectrometer Works | A Level Chemistry | AQA. Tailored Tutors. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.2: Fourier Transform NMR. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC - Demonstration of an HJ Method with an Agilent 7890 GC. Retrieved from [Link]
-
Eurachem. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Synthesized Fluoroiodoacetonitrile by HPLC and GC-MS
Introduction: The Imperative for Purity in Novel Synthesis
Fluoroiodoacetonitrile (FINA) is a halogenated nitrile of significant interest in synthetic chemistry, serving as a versatile precursor in the development of novel pharmaceuticals and advanced materials. The presence of both fluorine and iodine atoms imparts unique reactivity, making it a valuable building block. However, the very reactivity that makes FINA useful also predisposes its synthesis to the formation of various impurities, including starting materials, by-products, and degradation products. For researchers in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Even minute levels of impurities can alter biological activity, introduce toxicity, or compromise the stability of the final product.
This guide provides an in-depth comparison of two instrumental methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of synthesized FINA. We will explore the fundamental principles of each technique, the rationale behind method development choices, and provide detailed, actionable protocols for implementation in a research or quality control setting.
The Principle of Orthogonality: A Foundation of Trustworthy Analysis
Relying on a single analytical technique for purity assessment can create analytical blind spots. An impurity might have similar properties to the main compound in one analytical system (e.g., polarity), causing it to co-elute and remain undetected. To mitigate this risk, regulatory bodies and best practices in analytical science advocate for the use of orthogonal methods.[1][2] Orthogonal methods are techniques that separate analytes based on different physicochemical principles.[2]
-
HPLC primarily separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, a process governed by properties like polarity and hydrophobicity.
-
GC-MS separates compounds based on their volatility and boiling point, followed by detection that provides a mass-to-charge ratio and a unique fragmentation pattern, which is a proxy for molecular structure.
By employing both HPLC and GC-MS, we create a more robust and comprehensive purity profile, significantly increasing confidence in the analytical results.[2][3] This dual-methodology approach is a cornerstone of the self-validating systems required for scientific trustworthiness.
Method Deep Dive: Rationale and Experimental Design
High-Performance Liquid Chromatography (HPLC) for FINA Analysis
HPLC is a powerful tool for separating non-volatile or thermally sensitive compounds. Given that FINA is a small, potentially polar molecule, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for development.[4]
Expertise in Method Selection: The choice of RP-HPLC is causal. Separation is driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C18). A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile, is used.[5] Less polar compounds are retained longer on the column, while more polar compounds elute earlier. This allows for the separation of FINA from potentially more polar starting materials or more nonpolar, higher molecular weight by-products.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering a good balance of hydrophobicity and efficiency for a wide range of small molecules.[6]
-
Mobile Phase: A gradient elution, starting with a high percentage of water and gradually increasing the acetonitrile concentration, is chosen to ensure the elution of compounds with a broad range of polarities. This is crucial for detecting both early-eluting polar impurities and late-eluting nonpolar ones.
-
Detection: The nitrile group in this compound provides a chromophore that absorbs UV light. A UV detector set at a low wavelength (e.g., 210 nm) is selected to maximize sensitivity for the analyte and a wide array of potential organic impurities.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for FINA Analysis
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds.[8] FINA, as a low molecular weight halogenated nitrile, is expected to be sufficiently volatile and thermally stable for GC analysis.[9][10]
Expertise in Method Selection: The true power of this method lies in the mass spectrometer, which acts as a highly specific and informative detector.
-
Separation: A low-polarity capillary column (e.g., DB-5ms) is selected. This type of column separates compounds primarily based on their boiling points, providing a different separation mechanism from HPLC.
-
Ionization: Electron Ionization (EI) is employed. In this process, high-energy electrons bombard the eluting molecules, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern is a unique "chemical fingerprint" of the molecule's structure.
-
Impurity Identification: The key advantage of GC-MS is the ability to identify unknown impurities. The mass spectrum of an unknown peak can be compared against extensive spectral libraries, such as those from NIST or Wiley, to propose a confident identification.[11][12][13] This is a critical capability during process development when the impurity profile may not be fully characterized.
Comparative Performance Summary
The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides a comparative summary to guide this decision.
| Parameter | HPLC with UV Detection | GC-MS | Rationale & Justification |
| Principle of Separation | Polarity / Hydrophobicity | Volatility / Boiling Point | Provides true orthogonality, crucial for comprehensive purity assessment.[1][2] |
| Selectivity | Good | Excellent | MS detection provides a second dimension of separation (mass-to-charge), resolving chromatographically overlapping peaks. |
| Sensitivity | Good (ng to µg on column) | Excellent (pg to ng on column) | MS detectors, especially in selected ion monitoring (SIM) mode, are typically more sensitive for volatile analytes.[14] |
| Impurity Identification | Requires authentic standards for confirmation | High confidence via mass spectral library matching | The fragmentation pattern from EI is a structural fingerprint, allowing for tentative identification without standards.[12][13] |
| Quantitation | Highly reproducible and accurate | Highly reproducible and accurate | Both techniques are well-established for quantitative analysis. |
| Analysis of Non-Volatiles | Yes | No | HPLC is suitable for non-volatile impurities (e.g., salts, high MW polymers), which would not elute from a GC column. |
| Sample Throughput | High | Moderate | HPLC methods often have shorter run times and faster autosampler cycles. |
Step-by-Step Experimental Protocols
HPLC-UV Protocol for FINA Purity
A. Instrumentation & Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm).
-
Sample: Synthesized this compound.
B. Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Purified Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of FINA at approximately 1.0 mg/mL in acetonitrile.
-
Dilute this stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 0.1 mg/mL. Causality Note: Diluting in the initial mobile phase composition helps prevent peak distortion.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Water (A) % Acetonitrile (B) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
GC-MS Protocol for FINA Purity
A. Instrumentation & Materials
-
GC-MS System: Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer with an EI source.
-
Column: Low-bleed capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Carrier Gas: Helium (99.999% purity).
-
Sample: Synthesized this compound.
B. Procedure
-
Sample Preparation:
-
Prepare a stock solution of FINA at approximately 1.0 mg/mL in the chosen GC-grade solvent.
-
Dilute to a working concentration of ~20 µg/mL.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1. Causality Note: A split injection prevents column overloading with the main component and ensures sharp peaks.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min up to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35–450 m/z.
-
-
Data Analysis:
-
Identify the FINA peak by its retention time and characteristic mass spectrum.
-
For all other peaks, perform a library search against the NIST/Wiley database to tentatively identify the impurities.
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Visualized Analytical Workflows
Caption: High-level workflow for the HPLC-UV purity analysis of FINA.
Caption: High-level workflow for GC-MS purity analysis and impurity ID of FINA.
Conclusion: An Integrated Strategy for Quality Assurance
Both HPLC and GC-MS are indispensable tools for the purity analysis of synthesized this compound. They are not competitors but rather collaborators in the pursuit of analytical certainty.
-
HPLC-UV serves as an excellent method for routine quality control, offering high throughput, robustness, and precise quantitation of the main component and known impurities. It is the ideal choice for release testing of established batches and for monitoring reaction progress.
-
GC-MS is the superior technique for in-depth characterization, impurity identification, and troubleshooting. Its ability to provide structural information is invaluable during process development, when identifying unexpected by-products, and for validating the purity of reference standards.
For drug development professionals, a truly robust quality control strategy for a novel synthetic compound like this compound should leverage both. An initial characterization with GC-MS to identify the impurity profile, followed by the validation of a simpler, faster HPLC method for routine analysis, represents a scientifically sound, efficient, and defensible approach to ensuring product quality and safety.
References
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Title: Halogenated Acetonitriles - Chlorinated Drinking-Water Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]
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Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: GC-MS Spectral Databases Source: Wiley Science Solutions URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source: Asian Journal of Chemistry URL: [Link]
-
Title: Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory Source: Journal of Chemical Education (ACS Publications) URL: [Link]
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Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: Qualitative Methods of GC/MS Analysis: Library Search Source: Shimadzu Asia Pacific URL: [Link]
-
Title: Halogenated Acetonitriles in Drinking-water Source: World Health Organization (WHO) URL: [Link]
-
Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
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Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]
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Title: GCMS-ID: a webserver for identifying compounds from gas chromatography mass spectrometry experiments Source: Nucleic Acids Research (Oxford Academic) URL: [Link]
-
Title: Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography Source: PubMed URL: [Link]
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Title: Measuring Purity of Acetonitrile Source: Applied Analytics URL: [Link]
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Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
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Title: Analysis of volatile organic compounds using gas chromatography Source: ResearchGate URL: [Link]
-
Title: Purification of Acetonitrile with Improvement in Quality, Yield and Reduction of Industrial Waste Source: Indian Journal of Life Sciences URL: [Link]
-
Title: Analytical Strategies for Aseptic Processing Source: Pharmaceutical Technology URL: [Link]
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Advantages of using Fluoroiodoacetonitrile over other halogenated acetonitriles
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of building blocks is paramount to the success of a research program.[1] Halogenated acetonitriles have long served as versatile two-carbon synthons, enabling the construction of a wide array of molecular architectures.[2][3] However, the emergence of hetero-dihalogenated reagents has opened new avenues for synthetic efficiency and novelty. Among these, fluoroiodoacetonitrile (FIAN) stands out as a reagent with a unique and powerful reactivity profile. This guide provides an in-depth technical comparison of FIAN with other halogenated acetonitriles, highlighting its distinct advantages and providing the experimental rationale for its use.
The Unique Physicochemical Profile of this compound
The combination of a highly electronegative fluorine atom and a large, polarizable iodine atom on the same α-carbon imparts a distinct set of electronic and steric properties to this compound. This unique arrangement results in a highly electrophilic carbon center, primed for nucleophilic attack. The presence of the fluorine atom also modulates the acidity of the α-proton, influencing its role in base-mediated reactions. Furthermore, the carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[4]
Comparative Analysis: this compound vs. Other Halogenated Acetonitriles
To fully appreciate the advantages of this compound, a direct comparison with its monosubstituted and other disubstituted counterparts is necessary.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 124-126 | Common, inexpensive, moderate reactivity. |
| Bromoacetonitrile | C₂H₂BrN | 119.95 | 149-151 | Higher reactivity than chloro- derivative, good leaving group.[2] |
| Iodoacetonitrile | C₂H₂IN | 166.95 | 183-185 | Most reactive of the monohalogenated series, excellent leaving group. |
| This compound | C₂HFIN | 184.94 | ~130-135 (est.) | Highly electrophilic carbon, excellent leaving group (iodide), source of fluorine. |
Reactivity and Selectivity in Nucleophilic Substitution
The primary advantage of this compound lies in its enhanced reactivity and predictable selectivity in nucleophilic substitution reactions. The electron-withdrawing nature of both the fluorine and nitrile groups makes the α-carbon exceptionally electrophilic.[2] Consequently, FIAN often reacts under milder conditions and with a broader range of nucleophiles compared to bromoacetonitrile or chloroacetonitrile.
In a typical SN2 reaction, the rate is dependent on the electrophilicity of the substrate and the nature of the leaving group.[4][5] The iodide in FIAN is a superior leaving group compared to bromide or chloride, leading to significantly faster reaction kinetics. This allows for reactions to be conducted at lower temperatures, often minimizing side reactions and improving overall yield and purity.
Key Applications and Mechanistic Insights
The strategic incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[6] this compound serves as a powerful tool for introducing the valuable monofluoromethyl group (CH₂F) into organic molecules.
Workflow for the Synthesis of a Monofluorinated Amine
The following diagram illustrates a general workflow for the synthesis of a monofluorinated amine using this compound, a common transformation in medicinal chemistry.
Caption: General workflow for the synthesis of monofluorinated amines using FIAN.
Mechanistic Advantage Over Bromoacetonitrile
Consider the reaction of a sensitive nucleophile with both this compound and bromoacetonitrile.
Caption: Comparative energy profile of nucleophilic substitution with FIAN vs. Bromoacetonitrile.
The lower activation energy for the displacement of iodide from this compound allows the reaction to proceed under more gentle conditions. This is particularly advantageous when working with thermally sensitive substrates or when trying to avoid side reactions such as elimination or racemization.
Experimental Protocol: Synthesis of N-(fluorocyanomethyl)piperidine
This protocol details a representative synthesis using this compound, demonstrating its practical application.
Objective: To synthesize N-(fluorocyanomethyl)piperidine via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a stirred solution of piperidine (1.2 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(fluorocyanomethyl)piperidine.
Rationale for Experimental Choices:
-
Acetonitrile as Solvent: A polar aprotic solvent is chosen to solvate the reactants without interfering with the nucleophile, thus promoting a faster SN2 reaction.[5]
-
Potassium Carbonate: A mild, inexpensive base is used to neutralize the HI formed during the reaction, driving the equilibrium towards the product.
-
Excess Piperidine: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile, this compound.
-
Aqueous Workup: The washing steps are crucial to remove any remaining inorganic salts and unreacted piperidine, simplifying the final purification.
Conclusion
This compound offers a compelling set of advantages over other halogenated acetonitriles for the synthesis of fluorinated molecules. Its heightened reactivity, attributable to the excellent iodide leaving group and the electron-withdrawing fluorine atom, allows for milder reaction conditions, broader substrate scope, and often cleaner reaction profiles. For researchers in drug discovery and development, where the efficient and selective introduction of fluorine is a key strategy, this compound represents a superior and highly valuable synthetic tool.[6][8] The ability to perform reactions at lower temperatures with sensitive and complex molecules makes it an enabling reagent for accessing novel chemical space.
References
-
ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
Enamine. (2016, June 10). Synthesis of fluorinated building blocks at Enamine. YouTube. [Link]
-
MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
ResearchGate. (2024, January 17). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. [Link]
-
PubMed Central (PMC). (2021, October 9). Enzymatic synthesis of fluorinated compounds. National Institutes of Health. [Link]
-
SciSpace. (2021, October 9). Enzymatic synthesis of fluorinated compounds. [Link]
-
MDPI. (2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. [Link]
-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]
-
MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
-
PubMed. (2018, March 22). Organic synthesis provides opportunities to transform drug discovery. [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
UCLA. (n.d.). Nucleophilic substitution vs. elimination reactions. [Link]
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A Comparative Benchmarking Guide to the Synthesis of α-Fluoroketones: Fluoroacetonitrile vs. Electrophilic Fluorination Pathways
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The α-fluoroketone motif, in particular, serves as a versatile building block for a myriad of complex fluorinated molecules, imparting unique physicochemical and biological properties. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for accessing α-fluoroketones: the use of fluoroacetonitrile as a fluorinated C2 synthon and the direct electrophilic fluorination of ketones. Through a detailed examination of reaction efficiency, substrate scope, and mechanistic underpinnings, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Significance of α-Fluoroketones and Synthetic Strategies
α-Fluoroketones are highly valuable intermediates in organic synthesis. The presence of a fluorine atom alpha to a carbonyl group significantly influences the molecule's reactivity, conformational preferences, and metabolic stability. This has led to their widespread use in the development of pharmaceuticals and agrochemicals. The primary challenge in their synthesis lies in the controlled and efficient introduction of the fluorine atom at the desired position.
This guide will focus on a comparative analysis of two distinct and powerful approaches:
-
The Fluoroacetonitrile Approach: This method utilizes fluoroacetonitrile (FCH₂CN) as a key starting material. The reaction of fluoroacetonitrile with organometallic reagents, such as Grignard reagents, provides a direct route to α-fluoroketones. This strategy builds the carbon skeleton and incorporates the fluorine atom in a single transformation.
-
Direct Electrophilic Fluorination: This approach involves the direct fluorination of a pre-existing ketone at the α-position. This is typically achieved using an electrophilic fluorinating agent, which delivers an electrophilic fluorine species ("F⁺") to the enol or enolate of the ketone.
The Fluoroacetonitrile Method: A Nucleophilic Addition Strategy
The reaction of fluoroacetonitrile with Grignard reagents (R-MgX) is a classic and effective method for the synthesis of α-fluoroketones.[1] This transformation proceeds via a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, followed by hydrolysis of the resulting imine intermediate.
Reaction Mechanism and Rationale
The causality behind this synthetic choice lies in the predictable and high-yielding nature of the Grignard reaction with nitriles. Fluoroacetonitrile, with its activated methylene group due to the electron-withdrawing fluorine and nitrile functionalities, readily undergoes this addition.
DOT Script for Fluoroacetonitrile Reaction Mechanism:
Caption: Mechanism of α-fluoroketone synthesis from fluoroacetonitrile.
Experimental Protocol: Synthesis of 1-Fluoro-3-phenylpropan-2-one
This protocol is a representative example of the synthesis of an α-fluoroketone using the fluoroacetonitrile method.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Benzyl bromide
-
Anhydrous diethyl ether
-
Fluoroacetonitrile
-
Hydrochloric acid (1 M)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of benzyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color. The remaining bromide solution is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 30 minutes.
-
Reaction with Fluoroacetonitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of fluoroacetonitrile (1.1 eq) in anhydrous diethyl ether via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the reaction and hydrolyze the imine intermediate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Direct Electrophilic Fluorination: A Post-Functionalization Strategy
Direct α-fluorination of ketones is a widely employed and versatile method for the synthesis of α-fluoroketones. This approach relies on the use of electrophilic fluorinating agents that can deliver a fluorine cation equivalent to an enol or enolate intermediate of the ketone.
Common Electrophilic Fluorinating Agents
A variety of N-F reagents are commercially available and commonly used for this transformation.[2] These reagents offer advantages in terms of handling and safety compared to elemental fluorine. Some of the most prominent examples include:
-
Selectfluor® (F-TEDA-BF₄): A highly popular, stable, and easy-to-handle solid reagent with broad applicability.[3]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used, crystalline solid reagent that is effective for the fluorination of a range of substrates.[4]
-
Accufluor™ NFTh: A fluorine transfer reagent that enables direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones.[5][6]
Reaction Mechanism and Rationale
The mechanism of electrophilic fluorination with N-F reagents typically involves the formation of an enol or enolate from the starting ketone, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. The choice of reaction conditions (e.g., use of a base or acid catalyst) can influence the formation of the enol/enolate and, consequently, the regioselectivity of the fluorination.
DOT Script for Direct Electrophilic Fluorination Workflow:
Caption: General workflow for direct electrophilic fluorination of ketones.
Experimental Protocol: α-Fluorination of Acetophenone with Selectfluor®
This protocol provides a general procedure for the direct α-fluorination of a ketone using Selectfluor®.
Materials:
-
Acetophenone
-
Selectfluor®
-
Acetonitrile
-
Sodium carbonate (optional, as a base)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add Selectfluor® (1.1 eq) to the solution. If required, a mild base such as sodium carbonate can be added to facilitate enolate formation.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comparative Analysis: Fluoroacetonitrile vs. Direct Fluorination
The choice between the fluoroacetonitrile method and direct electrophilic fluorination depends on several factors, including the availability of starting materials, desired substrate scope, and scalability.
| Feature | Fluoroacetonitrile Method | Direct Electrophilic Fluorination |
| Starting Materials | Requires fluoroacetonitrile and an organometallic reagent (e.g., Grignard). | Requires a pre-functionalized ketone and an electrophilic fluorinating agent. |
| Reaction Type | Nucleophilic addition to a nitrile. | Electrophilic substitution on an enol/enolate. |
| Yields | Generally good to excellent for a range of substrates. | Highly variable depending on the substrate, reagent, and reaction conditions. |
| Substrate Scope | Broad scope for the organometallic partner, allowing for diverse R groups. | Broad scope for the ketone substrate, including complex and functionalized molecules.[1] |
| Regioselectivity | Inherently regioselective, with the fluorine atom always at the α-position. | Can be an issue with unsymmetrical ketones, potentially leading to mixtures of regioisomers. |
| Safety & Handling | Fluoroacetonitrile is toxic and requires careful handling. Grignard reagents are moisture-sensitive. | Electrophilic fluorinating agents (e.g., Selectfluor®) are generally stable solids but are strong oxidizers.[3] |
| Scalability | Can be challenging to scale up due to the handling of Grignard reagents and exothermic nature of the reaction. | Generally more amenable to scale-up, especially with stable solid fluorinating agents. |
Conclusion and Future Outlook
Both the fluoroacetonitrile method and direct electrophilic fluorination represent powerful and complementary strategies for the synthesis of α-fluoroketones. The fluoroacetonitrile approach offers a direct and highly regioselective route from a simple fluorinated building block, making it particularly attractive when the corresponding organometallic reagent is readily available. In contrast, direct electrophilic fluorination provides a versatile method for the late-stage introduction of fluorine into complex ketone-containing molecules.
The continued development of new and more efficient fluorinating agents, as well as milder and more selective reaction conditions, will undoubtedly expand the synthetic chemist's toolbox for accessing these valuable fluorinated compounds. As the demand for novel fluorinated pharmaceuticals and agrochemicals grows, the importance of understanding and effectively applying these fundamental transformations will only increase.
References
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Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
- Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis, 2002(17), 2609–2615.
-
Sci-Hub. (n.d.). Direct α-Fluorination of Ketones Using N-F Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct α-Fluorination of Ketones Using NF Reagents | Request PDF. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitrogen-Based Fluorinating Agents. Retrieved from [Link]
- Behenna, D. C., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones.
- Pattison, G. (2018). Methods for the Synthesis of α,α-Difluoroketones. European Journal of Organic Chemistry, 2018(27-28), 3520–3540.
- Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.
-
Sci-Hub. (n.d.). Methods for the Synthesis of α,α-Difluoroketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Retrieved from [Link]
-
University of Brighton. (2018). Methods for the Synthesis of α,α-Difluoroketones. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of synthesis of α-fluoroketones 2. Retrieved from [Link]
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A Researcher's Guide to Synthetic Efficiency: A Cost-Benefit Analysis of Fluoroiodoacetonitrile
In the relentless pursuit of novel therapeutics, the modern medicinal chemist is both an architect and an economist. Every synthetic route is a careful calculation, balancing the elegance of a chemical transformation against the pragmatic realities of time, cost, and safety. The strategic incorporation of fluorine-containing moieties is a cornerstone of this pursuit, known to dramatically enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2][3][4] This guide delves into the strategic considerations surrounding a specialized, yet potentially powerful, building block: Fluoroiodoacetonitrile (F-CH₂-CN) .
We will dissect the cost-benefit proposition of this reagent not merely by its price tag, but through the lens of synthetic efficiency, reaction mechanism, and comparison with established alternatives. This analysis is designed for drug development professionals who understand that the "cost" of a reagent extends far beyond its purchase price, encompassing reaction yields, safety protocols, and the invaluable currency of time in a project's lifecycle.
The Economic Principles of Synthesis: Beyond Percent Yield
Before evaluating a specific reagent, we must establish our framework. The efficiency of a synthetic route is not solely defined by the final product yield. True economic viability is a composite of several factors:
-
Step Economy: Minimizing the number of discrete synthetic steps is paramount. Each step introduces purification losses, consumes time and resources, and increases the potential for failure.[5][6][7] A reagent that enables a convergent or late-stage functionalization, even if expensive, can be highly step-economical.
-
Atom Economy: This principle assesses how many atoms from the reactants are incorporated into the final product. Reagents that lead to stoichiometric amounts of heavy byproducts (e.g., tin or phosphorus oxides) incur additional costs in waste disposal and purification.
-
Safety and Handling: The "cost" of a reagent must include the engineering controls (fume hoods), personal protective equipment (PPE), and specialized disposal procedures it necessitates. A highly toxic or unstable reagent carries significant indirect costs.[8]
-
Reaction Conditions: Harsh conditions (high temperatures, extreme pH, high pressure) require specialized equipment and consume more energy. Reagents that perform under mild conditions (e.g., room temperature, atmospheric pressure) are inherently more cost-effective and scalable.
This compound: A Profile of a Specialist Reagent
This compound is a bifunctional reagent containing a fluorine atom, a cyano group, and a critical feature: a carbon-iodine bond. While specific published applications are not widespread, its structure allows us to infer its designed purpose and reactivity based on fundamental chemical principles.
The C-I bond is the weakest of the carbon-halogen bonds. This characteristic strongly suggests that this compound is not primarily intended for nucleophilic substitution reactions where cheaper alternatives excel. Instead, it is engineered to be a highly efficient precursor to the fluorocyanomethyl radical (•CH₂(F)CN) .[9][10] This radical generation can be initiated by heat or, more elegantly, by visible-light photocatalysis, a technique known for its mild reaction conditions.[11]
The "Benefit" Proposition: Radical-Based C-C Bond Formation
The primary benefit of this compound lies in its potential for complex, late-stage functionalization via radical addition. This allows for the direct formation of C-C bonds to alkenes, alkynes, or heterocycles under conditions that are often orthogonal to traditional polar chemistry.
Hypothesized Reaction Mechanism: Photocatalytic Radical Addition
The diagram below illustrates the likely catalytic cycle for the addition of this compound to an alkene, a process that highlights its core value proposition.
Caption: Hypothesized photocatalytic cycle for this compound addition.
The Alternatives: A Comparative Analysis
No reagent exists in a vacuum. The utility of this compound must be weighed against established, more accessible reagents for introducing the cyanomethyl (-CH₂CN) group. The primary competitors are Chloroacetonitrile and Bromoacetonitrile.
| Feature | This compound (F-CH₂-CN) | Bromoacetonitrile (Br-CH₂-CN) | Chloroacetonitrile (Cl-CH₂-CN) |
| Primary Use Case | Radical fluorocyanomethylation | Nucleophilic cyanomethylation | Nucleophilic cyanomethylation |
| Reactivity Profile | High (C-I bond is weak, ideal for radical initiation) | Moderate (Good leaving group for Sₙ2) | Low (Less reactive leaving group than Br) |
| Relative Cost | Very High | Moderate | Low |
| Key Hazards | Likely toxic, lachrymator. Releases iodine. | Toxic , lachrymator, skin/eye irritant.[8][12][13][14] | Toxic , flammable, irritant.[15][16][17] |
| Handling Costs | High (Requires careful handling, likely air/light sensitive) | High (Requires fume hood, PPE, careful storage) | Moderate (Requires fume hood, PPE) |
| Reaction Conditions | Mild (Photocatalysis, room temp) | Moderate (Often requires heat, strong base) | Moderate to Harsh (Often requires heat, stronger conditions than bromo-analog) |
| Step Economy | Potentially excellent for late-stage, complex additions. | Good for standard Sₙ2 displacements. | Good for standard Sₙ2, may require harsher conditions. |
Analysis of Alternatives:
-
Chloroacetonitrile (ClCH₂CN): This is the workhorse reagent for simple cyanomethylation. It is inexpensive and readily available.[15][16][17][18][19] However, its lower reactivity often necessitates higher temperatures or stronger bases, which can be incompatible with sensitive functional groups.
-
Bromoacetonitrile (BrCH₂CN): Offering a better balance of reactivity and cost, bromoacetonitrile is often the preferred choice for standard nucleophilic substitutions (Sₙ2 reactions).[8] It is, however, highly toxic and a potent lachrymator, requiring stringent safety protocols that add to its operational cost.[12][13][14][20]
Decision Framework: Choosing the Right Reagent
The choice of reagent is dictated by the specific synthetic challenge. The following workflow provides a logical decision-making process for researchers.
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A Guide to Elucidating the Reaction Pathway of Fluoroiodoacetonitrile: A Mechanistic and Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and iodine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Fluoroiodoacetonitrile, a unique scaffold, presents an intriguing synthetic target with potential applications in designing novel bioisosteres and chemical probes. However, the synthesis and mechanistic understanding of such a specifically di-halogenated nitrile are not well-documented. This guide, therefore, takes a proactive approach by proposing a plausible synthetic pathway and providing a comprehensive, field-proven framework for its mechanistic validation. We will compare this proposed route with a viable alternative, offering the experimental and computational data required to make an informed decision in a research setting.
Part 1: Proposed Reaction Pathway for this compound
Given the reactivity of α-protons in nitriles, a plausible and scalable approach to synthesize this compound is the sequential α-halogenation of acetonitrile. We propose a two-step, one-pot synthesis commencing with iodination followed by electrophilic fluorination. The rationale for this sequence is to first introduce the less reactive halogen (iodine) under basic conditions, followed by the more challenging fluorination step, which often requires robust electrophilic reagents.
Proposed Pathway 1: Iodination followed by Fluorination
-
Step 1: α-Iodination of Acetonitrile. Acetonitrile is deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form the corresponding carbanion. This nucleophilic intermediate then reacts with an iodine source, like molecular iodine (I₂), to yield iodoacetonitrile.
-
Step 2: α-Fluorination of Iodoacetonitrile. The resulting iodoacetonitrile is then subjected to an electrophilic fluorinating agent. A common and effective choice for such transformations is Selectfluor™ (F-TEDA-BF₄).[1][2] This reaction is typically performed in a polar aprotic solvent like acetonitrile.[2]
An alternative to consider is the reverse sequence: fluorination followed by iodination.
Alternative Pathway 2: Fluorination followed by Iodination
-
Step 1: α-Fluorination of Acetonitrile. Direct fluorination of acetonitrile using an electrophilic source like Selectfluor™.
-
Step 2: α-Iodination of Fluoroacetonitrile. Subsequent iodination of the resulting fluoroacetonitrile.
The viability and efficiency of these pathways are subject to experimental validation, which is the core focus of the subsequent sections.
Part 2: Experimental Design for Mechanistic Validation
A robust mechanistic study should not only identify the products but also characterize the intermediates and understand the kinetics of the reaction.[3][4] We will outline a multi-faceted approach combining spectroscopic analysis, kinetic studies, and computational modeling.
Spectroscopic Identification of Intermediates
The transient nature of reaction intermediates necessitates sensitive and often in-situ analytical techniques.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can be employed to detect and characterize thermally unstable intermediates, such as the lithiated acetonitrile species in Pathway 1.[6] ¹H, ¹³C, and ¹⁹F NMR will be crucial for tracking the consumption of starting materials and the formation of products and intermediates.
-
Infrared (IR) Spectroscopy: Operando IR spectroscopy can monitor the reaction in real-time, providing information about changes in functional groups, such as the nitrile C≡N stretch, which may shift upon halogenation.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in the reaction mixture.[3][4] This would be particularly useful for identifying any cationic species involved in the Selectfluor™-mediated fluorination step.
Kinetic Studies for Rate Determination
Understanding the reaction kinetics is fundamental to elucidating the mechanism.[7]
-
Reaction Progress Monitoring: By taking aliquots from the reaction mixture at specific time intervals and quenching them, the concentration of reactants, intermediates, and products can be determined using GC-MS or HPLC. This data allows for the determination of the reaction order with respect to each reactant.
-
Variable Time Normalization Analysis: This kinetic analysis method can be used to determine the reaction order and rate constants, providing deeper insight into the reaction mechanism.[7]
Computational Chemistry for Pathway Elucidation
Computational modeling provides a theoretical framework to complement experimental findings, offering insights into transition states and reaction energy profiles that are often inaccessible through experimentation alone.[8][9][10][11]
-
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products for both proposed pathways.[8][11] This allows for the construction of a detailed potential energy surface.
-
Transition State Theory (TST): In conjunction with DFT, TST can be used to calculate theoretical reaction rate constants, which can then be compared with experimental kinetic data.[8]
Part 3: Comparative Data and Protocols
To offer a practical guide, we present hypothetical yet realistic experimental data for the proposed pathway and a detailed protocol for its execution and analysis.
Comparative Analysis of Proposed Pathways
The following table summarizes the expected outcomes and key differentiators between the two proposed synthetic routes.
| Parameter | Pathway 1: Iodination then Fluorination | Pathway 2: Fluorination then Iodination | Rationale for Comparison |
| Plausible Yield | 60-70% | 30-40% | The electron-withdrawing nature of fluorine in fluoroacetonitrile may deactivate the α-carbon, making subsequent deprotonation and iodination more challenging. |
| Key Intermediate | Iodoacetonitrile | Fluoroacetonitrile | The stability and reactivity of these intermediates will significantly impact the overall efficiency of the reaction. |
| Primary Side Product | Di-iodinated acetonitrile | Unreacted fluoroacetonitrile | The relative rates of the two halogenation steps will determine the major impurities. |
| Experimental Challenge | Handling of pyrophoric LDA | Potentially sluggish second step | Each pathway presents its own set of practical challenges that need to be addressed. |
Detailed Experimental Protocol: Pathway 1
Objective: To synthesize this compound via sequential iodination and fluorination of acetonitrile and to collect data for mechanistic analysis.
Materials:
-
Acetonitrile (anhydrous)
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
Iodine
-
Selectfluor™
-
Tetrahydrofuran (THF, anhydrous)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Generation of LDA: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Iodination: Add acetonitrile (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation. Dissolve iodine (1.1 eq) in anhydrous THF and add this solution dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Fluorination: Cool the reaction mixture back down to -78 °C. Add a solution of Selectfluor™ (1.2 eq) in anhydrous acetonitrile dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Mechanistic Investigation
-
NMR Monitoring: For a low-temperature NMR experiment, the reaction can be performed in a deuterated solvent (e.g., THF-d₈) directly in an NMR tube. Spectra can be acquired at various temperatures to observe the formation and consumption of intermediates.
-
Kinetic Analysis: During the reaction, withdraw 0.1 mL aliquots at 30-minute intervals. Immediately quench each aliquot with a known concentration of an internal standard (e.g., dodecane) in a sealed vial. Analyze the quenched samples by GC-MS to determine the concentration of all species over time.
Part 4: Visualizing the Reaction Pathways and Workflows
Diagrams are essential for visualizing complex chemical processes. The following are Graphviz representations of the proposed reaction pathway and the experimental workflow for its validation.
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Integrated workflow for the mechanistic validation of the proposed reaction.
Conclusion
This guide provides a comprehensive framework for the synthesis and mechanistic elucidation of this compound. By combining rigorous experimental protocols with powerful computational tools, researchers can gain a deep understanding of the reaction pathway. The comparative approach allows for the rational selection of the most efficient synthetic route, ultimately accelerating the drug discovery and development process. The methodologies outlined herein are not only applicable to the specific case of this compound but can also be adapted for the study of other novel halogenated compounds.
References
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results in PET Radiochemistry: A Comparative Analysis Inspired by the Concept of Fluoroiodoacetonitrile
For researchers, scientists, and drug development professionals, the quest for more precise and reliable molecular imaging agents is a constant endeavor. Positron Emission Tomography (PET) stands as a cornerstone of modern diagnostic imaging, providing invaluable insights into biological processes in vivo. The development of novel PET tracers is a key driver of innovation in this field. This guide delves into the critical aspects of cross-validating experimental results for PET radiopharmaceuticals, using the conceptual framework of a hypothetical agent, "Fluoroiodoacetonitrile," to explore advanced radiolabeling strategies and their comparison with established alternatives.
While a specific commercial agent named "this compound" is not documented in current literature, its name suggests a fascinating concept: a compact, versatile precursor for labeling with both a positron-emitting fluorine isotope (¹⁸F) for PET and a radioisotope of iodine (e.g., ¹²³I for SPECT or ¹²⁴I for PET). This idea of a dual-modality or comparative imaging agent provides an excellent platform to discuss the nuances of radiopharmaceutical development, from synthesis and quality control to in vivo performance.
This guide will provide an in-depth technical comparison of ¹⁸F and radioiodine labeling strategies, offering insights into the experimental choices that underpin the development of robust and reliable PET tracers.
The Rationale for Advanced Radiolabeling Strategies
The workhorse of clinical PET imaging is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog that allows for the visualization of metabolic activity.[1][2] However, [¹⁸F]FDG has its limitations. It is not tumor-specific and can accumulate in areas of inflammation or infection, leading to false positives.[2] Furthermore, some cancers do not exhibit high glucose metabolism and are therefore not well visualized with [¹⁸F]FDG.[2][3]
This has spurred the development of a new generation of PET tracers targeting more specific biological processes such as cellular proliferation, amino acid transport, and receptor expression.[2][4][5] The conceptual "this compound" taps into a key desire in the research community: the ability to perform comparative imaging studies. Having structurally identical tracers labeled with different radioisotopes would allow for a direct comparison of different imaging modalities (e.g., PET vs. SPECT) with minimized biological variability.[6]
Comparative Analysis of Radiolabeling Strategies
The choice of radionuclide and labeling chemistry is a critical decision in the development of a PET tracer. Here, we compare the key features of ¹⁸F-labeling and radioiodination.
| Feature | ¹⁸F-Labeling for PET | Radioiodination (e.g., ¹²³I for SPECT, ¹²⁴I for PET) |
| Primary Isotope | Fluorine-18 (¹⁸F) | Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), Iodine-131 (¹³¹I) |
| Imaging Modality | Positron Emission Tomography (PET) | SPECT (¹²³I, ¹³¹I), PET (¹²⁴I), Autoradiography (¹²⁵I) |
| Half-life | ~110 minutes | ¹²³I: ~13.2 hours; ¹²⁴I: ~4.2 days; ¹²⁵I: ~59 days; ¹³¹I: ~8 days |
| Positron Energy (for PET) | Low (0.635 MeV max), resulting in high image resolution | ¹²⁴I: Higher positron energy, leading to lower image resolution than ¹⁸F |
| Labeling Chemistry | Primarily nucleophilic substitution. Requires anhydrous conditions and often heating.[7][8][9] | Electrophilic substitution on activated aromatic rings. Generally milder conditions. |
| Precursor Complexity | Often requires multi-step synthesis of precursors with good leaving groups (e.g., tosylates, triflates, nitro groups, or trimethylammonium salts).[10] | Precursors are often tin or boron derivatives, or activated aromatic rings. |
| Automation | Well-established automated synthesis modules are commercially available for routine production.[11][12][13][14][15][16] | Automation is also possible but may be less standardized than for ¹⁸F. |
| In Vivo Stability | The C-¹⁸F bond is generally very strong and stable in vivo. | The C-I bond can be susceptible to in vivo deiodination, which can lead to uptake in the thyroid and stomach, potentially confounding image interpretation.[17] |
Expert Insight: The choice between ¹⁸F and a radioiodine isotope is driven by the specific research question. The short half-life of ¹⁸F is ideal for imaging rapid biological processes and allows for repeat scans on the same day. The longer half-lives of iodine isotopes are advantageous for studying slower processes, such as the pharmacokinetics of antibodies. The concept of a dual-labeled agent allows researchers to leverage the strengths of both, for instance, using an ¹⁸F-labeled version for high-resolution PET imaging and an iodine-labeled version for longitudinal SPECT studies.
Experimental Workflows: From Synthesis to Quality Control
The successful development of a PET tracer hinges on a robust and reproducible synthesis and stringent quality control.
The following diagram illustrates the typical workflow for the production of a PET radiopharmaceutical.
Caption: General workflow for PET radiopharmaceutical production.
Automated synthesis modules are crucial for ensuring the safety, reliability, and reproducibility of PET tracer production.[11][12][13][14][15][16] Below is a generalized protocol for the automated synthesis of an ¹⁸F-labeled compound via nucleophilic substitution.
Objective: To automate the synthesis of an ¹⁸F-labeled PET tracer using a cassette-based radiosynthesizer.
Materials:
-
Pre-loaded cassette with necessary reagents and SPE cartridges
-
Precursor solution (e.g., a tosylated or trimethylammonium precursor)
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron
-
Reagents for elution (e.g., potassium carbonate/Kryptofix 2.2.2)
-
Solvents for reaction and purification (e.g., acetonitrile, water)
-
Final formulation solution (e.g., sterile saline)
Procedure:
-
System Preparation:
-
Perform daily system checks on the automated synthesizer.
-
Install a new, sterile, single-use cassette for the specific tracer synthesis.
-
Load the precursor and any other necessary reagents onto the synthesizer.
-
-
[¹⁸F]Fluoride Trapping and Elution:
-
The [¹⁸F]fluoride in [¹⁸O]water is delivered from the cyclotron to the synthesizer.
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The enriched [¹⁸O]water is recovered for reuse.
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Radiolabeling Reaction:
-
The precursor solution is added to the dried [¹⁸F]fluoride in the reaction vessel.
-
The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.
-
-
Purification:
-
The crude reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.
-
For some tracers, purification via high-performance liquid chromatography (HPLC) may be necessary to achieve the required radiochemical purity.
-
-
Formulation:
-
The purified radiotracer is eluted from the final SPE cartridge with a suitable solvent (e.g., ethanol).
-
The solvent is evaporated, and the final product is formulated in a sterile, injectable solution (e.g., physiological saline).
-
The final product is passed through a sterile filter into a sterile collection vial.
-
Stringent quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and the accuracy of the imaging results.[18][19][20][21] The QC process serves as a self-validating system for the entire production process.
| QC Test | Purpose | Method | Acceptance Criteria (Example) |
| Radionuclidic Purity | To confirm the identity of the radionuclide and the absence of other radioactive isotopes. | Gamma-ray spectroscopy | > 99.9% of radioactivity corresponds to ¹⁸F |
| Radiochemical Purity | To determine the percentage of the radioactivity in the desired chemical form. | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | > 95% |
| Chemical Purity | To quantify the amount of non-radioactive chemical impurities. | HPLC with UV detection | Precursor and other impurities below specified limits |
| pH | To ensure the final product is suitable for intravenous injection. | pH meter or pH strips | 4.5 - 7.5 |
| Sterility | To ensure the absence of microbial contamination. | Incubation in growth media | No microbial growth |
| Endotoxin (Pyrogen) Test | To ensure the absence of fever-inducing substances. | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (Endotoxin Units per volume) |
| Residual Solvents | To ensure that levels of solvents used in the synthesis are below safety limits. | Gas Chromatography (GC) | e.g., Acetonitrile < 410 ppm |
Trustworthiness through Rigorous QC: A radiopharmaceutical batch should only be released for use after it has passed all QC tests. For short-lived isotopes like ¹⁸F, some tests like sterility may be completed retrospectively.[22] This underscores the importance of a validated and robust manufacturing process.
Advanced Labeling Methodologies: Click Chemistry and Bifunctional Chelators
The development of more complex biomolecules as targeting vectors (e.g., peptides, antibodies) has necessitated the development of milder and more efficient labeling techniques.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible.[1][23][24][25] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and has been widely adopted in radiopharmaceutical development.
Workflow for ¹⁸F-labeling via Click Chemistry:
Caption: Workflow for ¹⁸F-labeling of a biomolecule using click chemistry.
Causality behind this choice: Click chemistry is particularly advantageous for labeling sensitive biomolecules that cannot withstand the harsh conditions of traditional ¹⁸F-labeling (e.g., high temperatures, aprotic solvents).
For metallic radionuclides (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, ⁹⁰Y), a bifunctional chelating agent (BFC) is required.[26][27][28][29][30] A BFC has two key components: a chelator that strongly binds the metal radionuclide and a reactive functional group for covalent attachment to a biomolecule.[26][30]
Logical Relationship of BFC Components:
Caption: The components of a radiometal-labeled biomolecule.
Expertise in Selection: The choice of chelator is critical and depends on the specific radiometal being used, as their coordination chemistries differ significantly.[26][30] For example, DOTA is commonly used for ⁶⁸Ga and ¹⁷⁷Lu.
Conclusion and Future Directions
The field of radiopharmaceutical development is continuously evolving, driven by the need for more specific and effective imaging agents. While the hypothetical "this compound" serves as an inspiring concept, the principles it embodies – the quest for versatility, comparative validation, and robust synthesis – are very real and at the forefront of research.
The cross-validation of experimental results through rigorous quality control and comparative studies with established tracers is paramount to ensuring the scientific integrity and clinical translatability of new PET agents. The advent of advanced labeling strategies like click chemistry and the development of novel bifunctional chelators are expanding the toolbox of radiochemists, enabling the creation of increasingly sophisticated molecular imaging probes. As we move forward, the integration of automated synthesis with these novel chemistries will undoubtedly accelerate the discovery and development of the next generation of PET radiopharmaceuticals, ultimately leading to improved diagnostics and patient care.
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Safety Operating Guide
Navigating the Synthesis of Fluoroiodoacetonitrile: A Guide to Personal Protective Equipment and Safe Handling
For the researcher engaged in the nuanced world of pharmaceutical development and organic synthesis, the introduction of novel compounds is a daily reality. Among these, Fluoroiodoacetonitrile stands as a molecule of interest, yet its handling demands a profound respect for safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the operational and disposal plans necessary for its safe utilization. Our goal is to empower you, our scientific partners, with the knowledge to create a secure and efficient research environment.
The Chemical Threat: Understanding the Reactivity of this compound
This compound belongs to the class of α-haloacetonitriles, which are known for their reactivity and toxicity.[1][2] These compounds are electrophilic and can react with biological nucleophiles, such as thiols in proteins and DNA, leading to cellular damage.[2] Studies on analogous haloacetonitriles have demonstrated varying degrees of cytotoxicity and genotoxicity.[3] For instance, iodoacetonitrile has been shown to be more genotoxic than its chlorinated and brominated counterparts.[3] The presence of both fluorine and iodine atoms in this compound suggests a unique reactivity profile that warrants a cautious and well-informed approach to handling.
The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5] Given its likely volatility as a low molecular weight nitrile, inhalation of vapors presents a significant risk, potentially causing respiratory irritation.[5][6] Skin and eye contact can lead to irritation, and absorption through the skin may result in systemic toxicity.[4][6] Ingestion of even small quantities of similar nitriles can be toxic.[5][6]
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| PPE Component | Standard Laboratory Operations (e.g., weighing, preparing solutions in a fume hood) | High-Risk Operations (e.g., reactions under pressure, large-scale synthesis) |
| Respiratory Protection | Air-purifying respirator (APR) with organic vapor/acid gas cartridges | Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)[7][8] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Heavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton®) over inner nitrile gloves[9] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Chemical splash goggles and a full-face shield[7] |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a flame-resistant lab coat or a full chemical-resistant suit[10] |
| Footwear | Closed-toe leather or chemical-resistant shoes | Chemical-resistant boots with steel toes |
The Rationale Behind the Selection:
-
Respiratory Protection: The choice of respirator depends on the concentration and potential for exposure. For routine handling in a certified chemical fume hood, an APR provides adequate protection against low levels of vapors. However, in situations with a higher risk of release or in poorly ventilated areas, a SAR or SCBA is necessary to provide a positive pressure of clean air.[7][8]
-
Hand Protection: Double-gloving provides an extra layer of security against tears and permeation. The outer glove should be of a material known to resist nitriles and halogenated compounds. Regularly check glove integrity and change them frequently.
-
Eye and Face Protection: Goggles are essential to protect against splashes. A face shield offers an additional barrier for the entire face, which is crucial during procedures with a higher risk of splashing or vigorous reactions.[7]
-
Body and Footwear: A flame-resistant lab coat is a baseline requirement. For larger quantities or more hazardous procedures, a chemical-resistant apron or suit is necessary to prevent skin contact with spills.[10] Sturdy, closed-toe shoes are a must in any lab environment, with chemical-resistant boots offering enhanced protection against spills.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
1. Preparation:
- Receipt and Inspection: Upon receiving the chemical, inspect the container for any signs of damage or leaks in a well-ventilated area, preferably a fume hood.
- Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.
- PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above.
2. Handling:
- Weighing and Transfer: Use a containment system such as a glove bag or a ventilated balance enclosure for weighing and transferring the solid. If a solution is being used, perform all transfers within the fume hood.
- Reaction Setup: Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
- Work-up and Purification: All subsequent steps, including quenching, extraction, and purification, must be carried out within the fume hood.
3. Cleanup and Disposal:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be treated as hazardous waste.
- Waste Segregation: Segregate all waste contaminated with this compound into a clearly labeled, sealed, and chemical-resistant container. This includes residual chemical, contaminated solvents, and disposable labware.
- PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Disposable items should be placed in the designated hazardous waste container. Reusable items should be decontaminated and stored properly.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step.
Caption: The required pathway for the safe disposal of this compound waste.
-
Waste Collection: All waste materials, including unused product, contaminated solvents, and disposable PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources, until it is collected by a licensed hazardous waste disposal service.[11]
-
Disposal Method: The recommended method of disposal for this compound is incineration by a licensed hazardous waste disposal facility.[11] This ensures the complete destruction of the compound into less harmful substances. Never dispose of this compound down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.
References
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- National Health and Medical Research Council. Haloacetonitriles - Australian Drinking Water Guidelines.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
